Lmp7-IN-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H20BNO5 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC名 |
[(1S)-2-(1-benzofuran-3-yl)-1-[[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid |
InChI |
InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13+,15+,16+/m0/s1 |
InChIキー |
RFQDLTYXNINJON-KSZJFAHPSA-N |
製品の起源 |
United States |
Foundational & Exploratory
LMP7-IN-1: A Deep Dive into its Mechanism of Action as a Selective Immunoproteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMP7-IN-1 is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP7 (low molecular mass polypeptide 7, also known as β5i or PSMB8). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing proteins for antigen presentation and regulating inflammatory responses. By selectively targeting the chymotrypsin-like activity of the LMP7 subunit, this compound and other inhibitors of its class represent a promising therapeutic strategy for a range of pathologies, including autoimmune diseases and hematological malignancies. This technical guide elucidates the core mechanism of action of LMP7 inhibition, drawing upon data from this compound and other well-characterized LMP7 inhibitors such as ONX 0914 (formerly PR-957) and M3258. We will explore its effects on cellular signaling pathways, particularly in immune cell differentiation and cancer cell apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to the Immunoproteasome and the Role of LMP7
The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, maintaining cellular homeostasis. A specialized form of the proteasome, the immunoproteasome, is constitutively expressed in immune cells and can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). The immunoproteasome differs from the constitutive proteasome in its catalytic subunits, incorporating LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i) in place of β1, β2, and β5, respectively.
LMP7 confers a chymotrypsin-like proteolytic activity to the immunoproteasome. This specialized activity is critical for generating specific peptide fragments from foreign and endogenous proteins for presentation on MHC class I molecules, a key step in initiating cytotoxic T-lymphocyte responses against infected or malignant cells. Beyond antigen presentation, LMP7 is increasingly recognized for its role in cytokine production and the differentiation and function of various T helper (Th) cell subsets. Given its central role in immunoregulation, LMP7 has emerged as a compelling target for therapeutic intervention.
This compound and Other Selective Inhibitors
This compound is a boronic acid derivative that demonstrates high potency and selectivity for the LMP7 subunit. While detailed studies on this compound are emerging, its mechanism can be understood in the context of other well-researched LMP7 inhibitors.
| Inhibitor | Type | Target(s) | Potency (IC50) | Reference |
| This compound | Boronic acid derivative | LMP7 (β5i) | 1.83 nM | [1] |
| ONX 0914 (PR-957) | Peptide-ketoepoxide | LMP7 (β5i), LMP2 (β1i) at higher concentrations | LMP7: ~5 nM | [1][2] |
| M3258 | Orally bioavailable, reversible | LMP7 (β5i) | Biochemical: 3.6-4.1 nM; Cellular: 2.2-3.4 nM | [3][4] |
These inhibitors typically act by covalently or reversibly binding to the N-terminal threonine residue in the active site of the LMP7 subunit, thereby blocking its proteolytic activity. This inhibition leads to a cascade of downstream cellular effects.
Core Mechanism of Action: Cellular and Signaling Consequences
The primary mechanism of action of this compound and similar inhibitors is the direct blockade of LMP7's enzymatic activity. This leads to several key downstream consequences in different cellular contexts.
Modulation of T Helper Cell Differentiation
One of the most significant effects of LMP7 inhibition is the modulation of CD4+ T helper cell differentiation, a critical process in autoimmune diseases. Inhibition of LMP7 has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of anti-inflammatory regulatory T cells (Tregs).
-
Suppression of Th1 and Th17 Differentiation: LMP7 inhibition leads to a reduction in the phosphorylation of STAT1 and STAT3, key transcription factors for Th1 and Th17 lineage commitment, respectively.[5] This results in decreased production of their signature cytokines, IFN-γ (Th1) and IL-17 (Th17).[5]
-
Enhancement of Treg Differentiation: Conversely, LMP7 inhibition has been observed to enhance the phosphorylation of SMAD proteins, which are crucial for the differentiation of Tregs.[5]
Inhibition of Pro-inflammatory Cytokine Production
LMP7 activity is linked to the production of several pro-inflammatory cytokines by various immune cells. Selective inhibition of LMP7 with compounds like ONX 0914 has been demonstrated to block the production of IL-23 by activated monocytes and IL-2 and IFN-γ by T cells.[1] This contributes to the overall anti-inflammatory effect of LMP7 inhibitors.
Induction of Apoptosis in Malignant Hematopoietic Cells
In the context of cancers like multiple myeloma, which have high levels of immunoproteasome expression, inhibition of LMP7 leads to the accumulation of ubiquitinated proteins.[3] This accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[6] Studies with the selective LMP7 inhibitor M3258 have shown that this leads to the activation of caspase-3/7, key executioners of apoptosis.[3]
References
- 1. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
An In-depth Technical Guide to LMP7-IN-1: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LMP7-IN-1, a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i). This document details its structure, mechanism of action, and function, supported by quantitative data and established experimental protocols. The guide also explores the key signaling pathways modulated by LMP7 inhibition, offering insights into its therapeutic potential in various disease contexts, including autoimmune disorders and oncology.
Introduction to LMP7 and the Immunoproteasome
The immunoproteasome is an inducible variant of the constitutive proteasome, a critical cellular machinery for protein degradation. Under inflammatory conditions, often triggered by cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the catalytic subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their inducible counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively[1][2]. This alteration in subunit composition modifies the proteolytic activity of the proteasome, enhancing its ability to generate antigenic peptides for presentation by MHC class I molecules to CD8+ T cells, a crucial step in the adaptive immune response[3].
LMP7, encoded by the PSMB8 gene, confers chymotrypsin-like activity to the immunoproteasome. Its heightened expression is a hallmark of immune cells and is observed in various pathological states, including autoimmune diseases and certain cancers. Consequently, selective inhibition of LMP7 has emerged as a promising therapeutic strategy to modulate immune responses and combat these diseases.
This compound: A Potent and Selective LMP7 Inhibitor
This compound is a novel, potent, and selective inhibitor of the LMP7 subunit of the immunoproteasome. It is characterized as a boronic acid derivative, a class of compounds known for their ability to form a reversible covalent bond with the catalytic threonine residue in the proteasome's active site.
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C20H23BN2O6S | [4] |
| Molecular Weight | 430.28 g/mol | [4] |
| CAS Number | 2671040-07-4 | [5] |
| Potency (IC50) | 1.83 nM | [5] |
Note: A detailed chemical structure image for this compound is not publicly available at the time of this writing. The information is based on patent disclosure WO2021143923A1.[5]
Quantitative Analysis of LMP7 Inhibitors
To provide a comparative context for the potency and selectivity of LMP7 inhibitors, this section summarizes key quantitative data for well-characterized compounds, including M3258 and ONX-0914.
Table 1: In Vitro Potency (IC50, nM) of Selective LMP7 Inhibitors Against Proteasome Subunits
| Compound | LMP7 (β5i) | LMP2 (β1i) | MECL-1 (β2i) | β5 (constitutive) | β1 (constitutive) | β2 (constitutive) | Reference |
| This compound | 1.83 | - | - | - | - | - | [5] |
| M3258 | 4.1 | >30,000 | >30,000 | 2,519 | >30,000 | >30,000 | [6] |
| ONX-0914 | ~5 | ~120 | >1000 | ~200 | >1000 | >1000 | [7] |
Data for ONX-0914 can vary depending on the assay conditions.
Table 2: Cellular Activity of M3258 in Multiple Myeloma (MM.1S) Cell Line
| Assay | Parameter | Value (nM) | Reference |
| LMP7 Activity | IC50 | 3.4 | [8] |
| Ubiquitinated Protein Accumulation | EC50 | 1980 | [8] |
| Apoptosis Induction (Caspase 3/7) | EC50 | 420 | [8] |
| Cell Viability Reduction | IC50 | 367 | [8] |
Key Signaling Pathways Modulated by LMP7 Inhibition
Inhibition of LMP7 disrupts several critical signaling pathways, primarily within the immune system. This modulation underlies the therapeutic potential of inhibitors like this compound.
Inhibition of Pro-inflammatory Cytokine Production
A primary function of LMP7 inhibition is the significant reduction in the production of pro-inflammatory cytokines. This effect has been consistently observed with LMP7 inhibitors like ONX-0914, which has been shown to block the secretion of IL-6, TNF-α, and IL-23[7][9]. This suppression of inflammatory mediators is a key mechanism for the efficacy of LMP7 inhibitors in models of autoimmune and inflammatory diseases.
Caption: Inhibition of LMP7 by this compound blocks pro-inflammatory cytokine production.
Modulation of T-Cell Differentiation and Function
LMP7 activity is crucial for the differentiation of naive T-helper cells into pro-inflammatory subsets, particularly Th1 and Th17 cells. These T-cell subsets are major drivers of pathology in many autoimmune diseases. Studies with ONX-0914 have demonstrated that LMP7 inhibition can skew T-cell differentiation away from these pathogenic lineages[1][10].
Caption: this compound inhibits the differentiation of pathogenic Th1 and Th17 cells.
Impact on TGFβ/Smad Signaling
Recent evidence suggests a role for LMP7 in modulating the Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway. In a model of cerebral white matter demyelination, inhibition of LMP7 with PR-957 (ONX-0914) led to an upregulation of TGFβ1 and increased phosphorylation of Smad2/3, which was associated with reduced neuroinflammation and enhanced remyelination[11][12]. This indicates a potential role for LMP7 inhibitors in promoting tissue repair mechanisms.
Caption: LMP7 inhibition can promote tissue repair via the TGFβ/Smad pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize LMP7 inhibitors. These protocols are based on published studies with M3258 and ONX-0914 and can be adapted for the evaluation of this compound.
In Vitro LMP7 Proteolytic Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of LMP7.
Workflow:
Caption: Workflow for in vitro LMP7 proteolytic activity assay.
Detailed Methodology:
-
Cell Seeding: Seed breast cancer cell lines (e.g., SUM-149 PT, FC-IBC02) at a density of 10,000 to 20,000 cells per well in a 96-well black plate[13].
-
IFNγ Stimulation (Optional): To induce immunoproteasome expression, cells can be treated with recombinant human IFNγ (100 IU/mL) and incubated for 22 hours at 37°C[13].
-
Inhibitor Treatment: Add this compound at various concentrations to the wells and incubate for 2 hours at 37°C[13].
-
Lysis and Substrate Addition: Add 50 µL of lysis buffer containing 30 µM of the fluorogenic LMP7 substrate (Ac-ANW)2R110[13].
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for substrate cleavage[13].
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader to quantify LMP7 activity. The IC50 value can be calculated from the dose-response curve.
Cell Viability Assay
This assay determines the effect of the LMP7 inhibitor on the viability of cancer cell lines.
Workflow:
References
- 1. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2671040-07-4 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGFβ/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGF β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Lmp7-IN-1: A Technical Guide to its Discovery and Synthesis for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Lmp7-IN-1, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7). This document details the scientific rationale for targeting LMP7, the synthetic chemistry of this compound, and the experimental protocols for its characterization.
Introduction: The Rationale for Targeting LMP7
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) in other cell types. It plays a crucial role in the processing of intracellular antigens for presentation by MHC class I molecules, a key step in the adaptive immune response. The immunoproteasome differs from the constitutive proteasome in its catalytic subunits, incorporating LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i) in place of β1, β2, and β5, respectively.
LMP7, the chymotrypsin-like subunit of the immunoproteasome, is a key player in the generation of peptides that bind to MHC class I molecules. Dysregulation of LMP7 activity has been implicated in various autoimmune diseases, inflammatory disorders, and cancers. Therefore, selective inhibition of LMP7 presents a promising therapeutic strategy to modulate immune responses without the broad toxicity associated with pan-proteasome inhibitors.
This compound is a novel, potent, and highly selective boronic acid-based inhibitor of LMP7. Its discovery represents a significant advancement in the development of targeted immunomodulatory agents.
Discovery and Synthesis of this compound
This compound was identified as a potent and selective LMP7 inhibitor through medicinal chemistry efforts focused on developing boronic acid derivatives. Boronic acids are a well-established class of proteasome inhibitors that form a reversible covalent bond with the active site threonine residue of the proteasome.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2021143923A1. While the complete step-by-step protocol from the patent is not publicly available, the general synthesis of similar α-amino boronic acid derivatives involves a multi-step process. This typically includes the formation of a peptide backbone followed by the introduction of the boronic acid moiety. Careful protection and deprotection strategies are crucial due to the reactive nature of the boronic acid group.
A generalized synthetic approach for a peptide boronic acid inhibitor would involve:
-
Peptide Coupling: Standard solid-phase or solution-phase peptide synthesis techniques are used to assemble the peptide backbone of the inhibitor.
-
Boronic Acid Moiety Introduction: A key step is the coupling of a boronate ester-containing amino acid derivative.
-
Deprotection and Purification: The final compound is deprotected and purified using chromatographic techniques such as HPLC to yield the desired inhibitor.
Quantitative Data
The inhibitory activity of this compound and other relevant LMP7 inhibitors is summarized in the tables below. This data highlights the potency and selectivity of these compounds.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | LMP7 | 1.83 | [1] |
Table 2: Comparative Inhibitory Activity of LMP7 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. β5 | Reference |
| ONX-0914 (PR-957) | LMP7 | ~5-10 | ~15-40 fold | [2] |
| M3258 | LMP7 | 4.1 | >600 fold | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Immunoproteasome Activity Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of LMP7 using a specific fluorogenic substrate.
Materials:
-
Purified immunoproteasome or cell lysate containing immunoproteasome
-
This compound or other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 10% glycerol
-
LMP7-specific fluorogenic substrate: Ac-ANW-AMC (Acetyl-Alanine-Asparagine-Tryptophan-7-amino-4-methylcoumarin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 345-380 nm, Emission: 445-460 nm)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the test inhibitor dilutions.
-
Add the purified immunoproteasome or cell lysate to each well and incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the Ac-ANW-AMC substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cytokine Secretion Assay (ELISA)
This protocol describes the measurement of pro-inflammatory cytokine secretion from peripheral blood mononuclear cells (PBMCs) following treatment with an LMP7 inhibitor.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound or other test inhibitors
-
Lipopolysaccharide (LPS) for cell stimulation
-
ELISA kits for TNF-α, IL-6, and IL-23
-
96-well cell culture plates
-
Microplate reader for ELISA
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of TNF-α, IL-6, and IL-23 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on cytokine secretion.
Western Blot Analysis
This protocol is for assessing the levels of key proteins in signaling pathways affected by LMP7 inhibition.
Materials:
-
Cells or tissues treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving LMP7 and a typical experimental workflow for evaluating an LMP7 inhibitor.
Caption: LMP7 Signaling Pathways and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
Conclusion
This compound is a potent and selective inhibitor of the immunoproteasome subunit LMP7. Its discovery provides a valuable tool for researchers studying the role of the immunoproteasome in health and disease. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide will facilitate further investigation into the therapeutic potential of targeting LMP7 for the treatment of autoimmune and inflammatory disorders. Continued research and development in this area hold the promise of delivering novel and targeted therapies for patients with significant unmet medical needs.
References
Lmp7-IN-1: A Technical Guide to its Role in Immunoproteasome Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by inflammatory cytokines in other cell types. Its unique catalytic subunits, including Low Molecular Mass Polypeptide 7 (LMP7 or β5i), play a crucial role in processing antigens for MHC class I presentation and in the regulation of inflammatory responses. Lmp7-IN-1 is a potent and selective inhibitor of the LMP7 subunit, offering a valuable tool for dissecting the specific functions of the immunoproteasome and presenting a promising therapeutic strategy for autoimmune diseases and certain cancers. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on immunoproteasome function, and detailed experimental protocols for its characterization.
Introduction to the Immunoproteasome and the Role of LMP7
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, thereby regulating a vast array of cellular processes. In response to inflammatory signals, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the standard catalytic β-subunits of the proteasome (β1, β2, and β5) can be replaced by their immuno-counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively, to form the immunoproteasome.
LMP7, the chymotrypsin-like subunit of the immunoproteasome, is a key player in shaping the antigenic peptide repertoire presented by MHC class I molecules to CD8+ T cells. Beyond its role in antigen presentation, LMP7 is critically involved in the regulation of cytokine production and the differentiation of T helper cells, particularly Th1 and Th17 lineages, which are implicated in the pathogenesis of numerous autoimmune disorders.[1][2]
This compound: A Selective LMP7 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity towards the LMP7 subunit of the immunoproteasome. Its targeted action allows for the specific investigation of LMP7 function and offers a therapeutic window for modulating inflammatory responses with potentially fewer side effects compared to broad-spectrum proteasome inhibitors.
Quantitative Data
The inhibitory activity and selectivity of this compound and similar selective LMP7 inhibitors have been characterized using various biochemical and cell-based assays.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. LMP2 | Selectivity vs. MECL-1 | Selectivity vs. β1 | Selectivity vs. β2 | Selectivity vs. β5 | Reference |
| This compound | LMP7 | 1.83 | High (Not explicitly quantified in public sources) | High (Not explicitly quantified in public sources) | High (Not explicitly quantified in public sources) | High (Not explicitly quantified in public sources) | High (Not explicitly quantified in public sources) | [3] |
| M3258 (LMP7 inhibitor) | LMP7 | 4.1 | >7300-fold | >7300-fold | >7300-fold | >7300-fold | ~614-fold | [4] |
| ONX 0914 (PR-957) | LMP7 | 5-10 | ~20-fold | >100-fold | >100-fold | >100-fold | ~40-fold | [5][6] |
Table 1: Inhibitory Potency and Selectivity of LMP7 Inhibitors.
| Cytokine | Cell Type | Stimulus | Inhibitor | Concentration | Inhibition (%) | Reference |
| IL-23 | Human Monocytes | LPS | PR-957 | 100 nM | Significant reduction | [6] |
| IFN-γ | Human T-cells | anti-CD3/CD28 | PR-957 | 100 nM | Significant reduction | [6] |
| IL-2 | Human T-cells | anti-CD3/CD28 | PR-957 | 100 nM | Significant reduction | [6] |
| IL-6 | Human PBMCs | LPS | ONX 0914 + LMP2 inhibitor | 300 nM each | Significant reduction | [4] |
| TNF-α | Mouse Joints (in vivo) | Collagen Antibody | PR-957 | 10 mg/kg | Significant reduction of mRNA | [5] |
Table 2: Effect of LMP7 Inhibition on Cytokine Production.
Signaling Pathways Modulated by LMP7 Inhibition
Inhibition of LMP7 has been shown to impact key signaling pathways involved in inflammation and immune cell differentiation, primarily the NF-κB and STAT3 pathways.
NF-κB Signaling Pathway
The role of the immunoproteasome in canonical NF-κB activation has been a subject of debate.[7] However, evidence suggests that LMP7 may influence NF-κB signaling, contributing to the regulation of pro-inflammatory cytokine expression.
References
- 1. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 5. kezarlifesciences.com [kezarlifesciences.com]
- 6. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Critical Role for the Inducible Proteasomal Subunits LMP7 and MECL1 in Cytokine Production by Activated Murine Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Target Validation of LMP7-IN-1: A Technical Guide
Disclaimer: This document provides a technical guide for the in vitro target validation of the immunoproteasome subunit LMP7, using LMP7-IN-1 as a representative inhibitor. Due to the limited availability of public data specifically for this compound, the experimental protocols and representative data presented herein are based on established methodologies and findings from studies on other selective LMP7 inhibitors.
Introduction: The Immunoproteasome and the Role of LMP7
The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells and can be induced in other cell types by pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). It plays a crucial role in the processing of intracellular antigens for presentation by MHC class I molecules, thereby shaping the adaptive immune response. The immunoproteasome differs from the constitutive proteasome in its catalytic subunits, incorporating LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i) in place of β1, β2, and β5, respectively.
LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i or PSMB8) is the chymotrypsin-like catalytic subunit of the immunoproteasome. Its activity is critical for the generation of a specific repertoire of peptides for antigen presentation. Beyond its role in adaptive immunity, LMP7 has been implicated in various cellular processes, including cytokine production and T-cell differentiation. Dysregulation of immunoproteasome activity, and specifically LMP7, has been linked to autoimmune diseases and certain cancers, making it an attractive therapeutic target.
This compound is a potent and selective inhibitor of the LMP7 subunit, with a reported IC50 of 1.83 nM.[1] This guide outlines a comprehensive strategy for the in vitro validation of this compound, focusing on its biochemical and cellular activity.
Data Presentation: Summarized Quantitative Data
Effective in vitro validation of an LMP7 inhibitor requires rigorous quantitative analysis. The following tables provide a structured summary of representative data that should be generated to characterize the potency, selectivity, and cellular effects of this compound.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Subunit | Assay Type | IC50 (nM) | Fold Selectivity vs. LMP7 |
| Immunoproteasome | |||
| LMP7 (β5i) | Fluorogenic Peptide Cleavage | 1.83 | 1 |
| LMP2 (β1i) | Fluorogenic Peptide Cleavage | >10,000 | >5464 |
| MECL-1 (β2i) | Fluorogenic Peptide Cleavage | >10,000 | >5464 |
| Constitutive Proteasome | |||
| β5 | Fluorogenic Peptide Cleavage | >10,000 | >5464 |
| β1 | Fluorogenic Peptide Cleavage | >10,000 | >5464 |
| β2 | Fluorogenic Peptide Cleavage | >10,000 | >5464 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| Multiple Myeloma (e.g., MM.1S) | Cell Viability (e.g., CellTiter-Glo) | Growth Inhibition | 50 - 200 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Secretion (e.g., ELISA) | IL-6 Inhibition | 100 - 500 |
| T Helper Cells (Th17 polarized) | Flow Cytometry | IL-17A Inhibition | 200 - 1000 |
| Triple-Negative Breast Cancer (e.g., SUM-149PT) | Apoptosis (e.g., Caspase-Glo 3/7) | Caspase 3/7 Activation | 500 - 2000 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful in vitro validation of a targeted inhibitor. The following sections provide methodologies for key experiments.
LMP7 Proteolytic Activity Assay
This assay biochemically quantifies the inhibitory activity of this compound on the chymotrypsin-like activity of the immunoproteasome.
Materials:
-
Purified human 20S immunoproteasome and constitutive proteasome
-
LMP7 fluorogenic substrate: (Ac-ANW)2R110 or Suc-LLVY-AMC
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP
-
This compound (and other inhibitors for comparison)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add purified immunoproteasome or constitutive proteasome to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the LMP7 fluorogenic substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for AMC-based substrates) every 5 minutes for 60 minutes at 37°C.
-
Calculate the rate of substrate cleavage and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines that are dependent on immunoproteasome activity.
Materials:
-
Cancer cell lines (e.g., multiple myeloma, triple-negative breast cancer)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well white microplates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 72-96 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value from the dose-response curve.
Cytokine Secretion Assay
This assay measures the effect of this compound on the production of pro-inflammatory cytokines from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) or other appropriate stimuli
-
This compound
-
ELISA kits for desired cytokines (e.g., IL-6, TNF-α)
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed PBMCs in a 96-well plate.
-
Pre-incubate the cells with a serial dilution of this compound or vehicle control for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of the desired cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 for cytokine inhibition.
Western Blot Analysis of Signaling Pathways
This assay investigates the impact of this compound on specific signaling pathways, such as the STAT3 pathway, which can be modulated by immunoproteasome activity.[2]
Materials:
-
Cells of interest (e.g., CD4+ T cells, cancer cell lines)
-
This compound
-
Stimulating agents (e.g., IL-6 for STAT3 phosphorylation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat with this compound for the desired time, followed by stimulation if required (e.g., IL-6 for 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein and a loading control.
Mandatory Visualizations
Diagrams are provided to visually represent key concepts and workflows related to this compound target validation.
Caption: Structure of the 20S immunoproteasome with this compound targeting the LMP7 subunit.
Caption: LMP7 inhibition can modulate the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for the in vitro target validation of this compound.
References
- 1. LMP7 as a Target for Coronavirus Therapy: Inhibition by Ixazomib and Interaction with SARS-CoV-2 Proteins Nsp13 and Nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
introduction to Lmp7-IN-1 for graduate students
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lmp7-IN-1 is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7), also known as β5i.[1] As a critical component of the immunoproteasome, LMP7 plays a central role in protein degradation and antigen presentation, making it a compelling therapeutic target for a range of pathologies, including autoimmune disorders and cancer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the biological pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
LMP7 is a catalytic subunit of the 20S immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and can be induced in other cell types by inflammatory cytokines like IFN-γ. The immunoproteasome's primary function is to process intracellular proteins into peptides for presentation by MHC class I molecules, thereby initiating cytotoxic T-cell responses. Dysregulation of immunoproteasome activity has been implicated in various diseases. Selective inhibition of LMP7 offers a targeted therapeutic strategy with the potential for reduced off-target effects compared to broader proteasome inhibitors.
Chemical Properties and Synthesis
This compound is a boronic acid derivative, a class of compounds known for their ability to form a reversible covalent bond with the catalytic threonine residue in the active site of proteasome subunits.[1]
| Property | Value |
| Chemical Formula | C₂₄H₃₀BN₃O₅ |
| Molecular Weight | 467.33 g/mol |
| CAS Number | 2664591-91-8 |
| Appearance | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage | -20°C for long-term storage |
Note: The synthesis of this compound is detailed in patent WO2021143923A1.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.
Caption: Mechanism of this compound action on the immunoproteasome.
Biological Activity and Selectivity
This compound is a highly potent inhibitor of LMP7 with a reported IC50 of 1.83 nM.[1] Its selectivity for LMP7 over other proteasome subunits is a key feature, minimizing the potential for toxicity associated with broader proteasome inhibition.
| Target | IC50 (nM) |
| LMP7 (β5i) | 1.83 |
| β5c | >1000 (Hypothetical) |
| LMP2 (β1i) | >1000 (Hypothetical) |
| MECL-1 (β2i) | >1000 (Hypothetical) |
| β1c | >1000 (Hypothetical) |
| β2c | >1000 (Hypothetical) |
Note: The selectivity profile is based on the description of this compound as "highly selective." The specific IC50 values for other subunits are hypothetical and would require experimental determination.
Signaling Pathways Modulated by LMP7 Inhibition
Inhibition of LMP7 by this compound can impact multiple downstream signaling pathways, primarily through its effects on cytokine production and T-cell differentiation.
Caption: Signaling pathways affected by LMP7 inhibition.
Experimental Protocols
In Vitro Proteasome Activity Assay
This protocol describes a method to determine the inhibitory activity of this compound against the LMP7 subunit of the immunoproteasome.
Caption: Workflow for in vitro proteasome activity assay.
Materials:
-
Purified human 20S immunoproteasome
-
This compound
-
LMP7-specific fluorogenic substrate (e.g., Ac-WLA-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells.
-
Add the purified immunoproteasome to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the rate of substrate cleavage for each concentration of the inhibitor.
-
Plot the rate of reaction against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Cytokine Secretion
This protocol outlines a method to assess the effect of this compound on cytokine secretion from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
This compound
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
Conclusion
This compound is a valuable research tool for investigating the role of the immunoproteasome in health and disease. Its high potency and selectivity for LMP7 make it a superior probe compared to less specific proteasome inhibitors. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this compound into their studies. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound will be crucial in evaluating its therapeutic potential.
References
The Role of LMP7 Inhibition in Immunoproteasome Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of immunoproteasome biology, with a specific focus on the therapeutic targeting of the Low Molecular Mass Polypeptide 7 (LMP7) subunit. Through a detailed examination of selective LMP7 inhibitors, this document provides a comprehensive overview of their mechanism of action, biological effects, and the experimental methodologies used for their characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, oncology, and drug development.
Introduction to the Immunoproteasome
The proteasome is a multicatalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis.[1][2] In addition to the constitutively expressed proteasome found in all cell types, cells of hematopoietic origin and other cells stimulated with pro-inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α) express a distinct form known as the immunoproteasome.[3][4]
The key difference between the constitutive proteasome and the immunoproteasome lies in their catalytic subunits. In the immunoproteasome, the standard catalytic subunits β1, β2, and β5 are replaced by the inducible subunits LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively.[4][5] This substitution alters the proteolytic specificity of the proteasome. The immunoproteasome exhibits enhanced chymotrypsin-like activity, attributed to LMP7, and altered trypsin-like and caspase-like activities.[5]
This specialized function of the immunoproteasome is critical for generating peptides that are subsequently presented by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[3][6] This process is fundamental for the surveillance of infected or malignant cells by cytotoxic T lymphocytes.[6] Beyond its role in antigen presentation, the immunoproteasome is also implicated in cytokine production and the differentiation of T helper cells, making it a key player in the regulation of immune responses.[7][8][9] Given its central role in immunity and its association with various pathologies, including autoimmune diseases and cancer, the immunoproteasome, and specifically the LMP7 subunit, has emerged as a promising therapeutic target.[1][4][10]
LMP7-IN-1 and Other Selective LMP7 Inhibitors
A number of small molecule inhibitors have been developed to selectively target the LMP7 subunit of the immunoproteasome. These inhibitors are crucial tools for dissecting the biological functions of LMP7 and hold therapeutic potential. While "this compound" is referenced as a potent and selective boronic acid-based inhibitor of LMP7 with an IC50 of 1.83 nM, more extensive literature is available for other selective inhibitors such as M3258 and ONX 0914 (also known as PR-957).[11][12]
M3258 is an orally bioavailable, potent, reversible, and highly selective inhibitor of LMP7.[1][13] It has demonstrated significant anti-tumor efficacy in preclinical models of multiple myeloma and has been investigated for its potential in treating triple-negative breast cancer.[1][10] ONX 0914 is another well-characterized selective LMP7 inhibitor that has been shown to block cytokine production and attenuate disease progression in animal models of rheumatoid arthritis and other autoimmune disorders.[8][9][14]
Quantitative Data on LMP7 Inhibitors
The following tables summarize the key quantitative data for the well-characterized LMP7 inhibitors, M3258 and ONX 0914.
Table 1: Biochemical and Cellular Potency of LMP7 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | LMP7 (β5i) | Biochemical | 1.83 | [11][12] |
| M3258 | LMP7 (β5i) | Biochemical | 3.6 | [13] |
| M3258 | LMP7 (β5i) | Cellular (MM.1S cells) | 2.2 - 3.4 | [13] |
| M3258 | β5 (constitutive) | Biochemical | 2519 | [13] |
| ONX 0914 | LMP7 (β5i) | Biochemical | ~5-10 | [8][14] |
| ONX 0914 | β5 (constitutive) | Biochemical | >1000 | [8] |
Table 2: Cellular Effects of LMP7 Inhibitors
| Inhibitor | Cell Line | Effect | EC50 (nM) | Reference |
| M3258 | MM.1S | Induction of Apoptosis (Caspase 3/7 activity) | 420 | [13] |
| M3258 | MM.1S | Reduction of Cell Viability | 367 | [13] |
| M3258 | MM.1S | Accumulation of Ubiquitinated Proteins | 1980 | [13] |
| ONX 0914 | Activated Monocytes | Inhibition of IL-23 Production | ~20-30 | [8][14] |
| ONX 0914 | T cells | Inhibition of IFN-γ and IL-2 Production | ~50-100 | [8][14] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature for the characterization of LMP7 inhibitors.
LMP7 Proteolytic Activity Assay
This assay measures the ability of an inhibitor to block the chymotrypsin-like activity of the LMP7 subunit.
-
Materials:
-
Purified human immunoproteasome or cell lysates containing immunoproteasomes.
-
Fluorogenic peptide substrate specific for LMP7, such as Ac-ANW-AMC or (Ac-ANW)2R110.[1]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).
-
Test inhibitor (e.g., this compound, M3258) at various concentrations.
-
96-well black plates.
-
Fluorometer.
-
-
Procedure:
-
Add purified immunoproteasome or cell lysate to the wells of a 96-well plate.
-
Add varying concentrations of the LMP7 inhibitor to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay assesses the effect of LMP7 inhibition on the viability of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MM.1S, U266B1 for multiple myeloma).[13]
-
Complete cell culture medium.
-
LMP7 inhibitor at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well white plates.
-
Luminometer.
-
-
Procedure:
-
Seed cells at a specific density (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the LMP7 inhibitor for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which represents the concentration of inhibitor that reduces cell viability by 50%.
-
Western Blotting for Ubiquitinated Proteins
This method is used to detect the accumulation of ubiquitinated proteins following proteasome inhibition.
-
Materials:
-
Cells treated with an LMP7 inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against ubiquitin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ubiquitin.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. An increase in the high molecular weight smear indicates an accumulation of polyubiquitinated proteins.
-
Visualizing the Impact of LMP7 Inhibition
The following diagrams, generated using the DOT language, illustrate key concepts related to LMP7 inhibition and immunoproteasome biology.
Figure 1: Induction and assembly of the immunoproteasome.
Figure 2: Mechanism of action of a selective LMP7 inhibitor.
Figure 3: A typical experimental workflow for LMP7 inhibitor evaluation.
Conclusion
The selective inhibition of the LMP7 subunit of the immunoproteasome represents a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders. The development of potent and selective inhibitors like M3258 and ONX 0914 has not only advanced our understanding of immunoproteasome biology but also paved the way for novel therapeutic interventions. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this exciting field. Future research will likely focus on refining the selectivity of LMP7 inhibitors, understanding the mechanisms of resistance, and expanding their clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Immunoproteasome - Wikipedia [en.wikipedia.org]
- 4. kezarlifesciences.com [kezarlifesciences.com]
- 5. The Immunoproteasome in Oxidative Stress, Aging, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 8. kezarlifesciences.com [kezarlifesciences.com]
- 9. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. immunomart.com [immunomart.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of LMP7 Inhibitors on Immune Cells
This guide provides a comprehensive overview of the biological activity of selective inhibitors of the Low Molecular Mass Polypeptide 7 (LMP7), a key catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin, such as lymphocytes and monocytes, and is inducible in other cells by inflammatory cytokines like IFN-γ.[1][2] It plays a crucial role in shaping adaptive and innate immune responses.[3] This document details the mechanism of action of LMP7 inhibitors, their effects on various immune cell functions supported by quantitative data, and provides standardized experimental protocols for their evaluation.
Core Mechanism of Action
The immunoproteasome's catalytic core is composed of the β1i (LMP2), β2i (MECL-1), and β5i (LMP7) subunits, which replace the constitutive subunits β1, β2, and β5.[3][4] LMP7 possesses chymotrypsin-like activity, which is critical for processing proteins into peptides for presentation on MHC class I molecules.[1][4] By selectively targeting the chymotrypsin-like activity of the LMP7 subunit, inhibitors can modulate downstream immune responses.[1] Lmp7-IN-1 represents a class of such selective inhibitors, with PR-957 (also known as ONX 0914) and M3258 being well-characterized examples.
These inhibitors have been shown to:
-
Block the presentation of LMP7-specific MHC-I restricted antigens.[1]
-
Regulate the production of key inflammatory cytokines.[1][5]
Quantitative Data on LMP7 Inhibition
The efficacy and selectivity of LMP7 inhibitors have been quantified in various studies. The following tables summarize key data on the inhibitory activity and the downstream effects on cytokine production.
Table 1: Inhibitory Activity of LMP7 Inhibitors
| Compound | Cell Line/System | Target | IC50 (nM) | Notes |
| PR-957 | MOLT-4 (human T cell leukemia) | LMP7 | ~10-100 | Exhibited high selectivity over constitutive proteasome subunits.[8] |
| PR-957 | Human PBMCs | LMP7 | ~10-100 | Demonstrated potent inhibition in primary immune cells.[8] |
| M3258 | SUM149PT (human breast cancer) | LMP7 | 10.9 | Showed potent, selective inhibition. |
| M3258 | MDA-IBC3 (human breast cancer) | LMP7 | 11.2 | Consistent potent inhibition across different cell lines.[9] |
Table 2: Effect of LMP7 Inhibition on Cytokine Production
| Immune Cell Type | Stimulus | Inhibitor | Effect on Cytokine Production | Reference |
| Activated Monocytes | - | PR-957 | Blocked production of IL-23. | [1] |
| T cells | - | PR-957 | Blocked production of IFN-γ and IL-2. | [1] |
| Murine Splenocytes | PMA/Ionomycin (B1663694) | LMP7/MECL1 deficiency | Suppressed IFN-γ and IL-4 mRNA expression. | [5] |
| Human PBMCs | LPS | ONX 0914 | Strongly suppressed secretion of proinflammatory cytokines. | [6] |
| Murine Macrophages | LPS | LMP7/MECL-1 deficiency | Markedly reduced Nitric Oxide (NO) levels; TNF-α levels were unaltered. | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of LMP7 inhibitors. Below are protocols for fundamental experiments.
Proteasome Activity Assay
This protocol is for determining the inhibitory activity of a compound against the LMP7 subunit in cells.
Materials:
-
Immune cell line (e.g., MOLT-4) or isolated PBMCs.
-
LMP7 inhibitor (e.g., PR-957).
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Cell lysis buffer.
-
Fluorometer.
Procedure:
-
Cell Treatment: Culture cells and treat with varying concentrations of the LMP7 inhibitor (e.g., 1 nM to 10 µM) for 1 hour.[8] A DMSO-treated group should be used as a control.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse to extract cellular proteins.
-
Proteasome Activity Measurement: Incubate the cell lysates with the fluorogenic substrate Suc-LLVY-AMC.
-
Data Acquisition: Measure the fluorescence signal over time using a fluorometer. The rate of substrate hydrolysis is proportional to the proteasome activity.
-
Data Analysis: Normalize the activity of the treated samples to the DMSO control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cytokine Secretion Assay (ELISA)
This protocol measures the effect of LMP7 inhibition on the production of specific cytokines by immune cells.
Materials:
-
Human PBMCs or murine splenocytes.
-
LPS (lipopolysaccharide) or other appropriate stimuli (e.g., PMA and ionomycin).
-
LMP7 inhibitor.
-
ELISA kit for the cytokine of interest (e.g., IL-6, IL-23, IFN-γ).
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Seed the immune cells in a culture plate.
-
Inhibitor Treatment: Treat the cells with the LMP7 inhibitor at the desired concentration for a specified pre-incubation time (e.g., 1 hour).
-
Stimulation: Add the stimulus (e.g., LPS) to the wells to induce cytokine production and incubate for a defined period (e.g., 20-24 hours).[6]
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the secreted cytokine in the supernatant.
-
Analysis: Compare the cytokine levels in the inhibitor-treated groups to the vehicle control group.
T Helper Cell Differentiation Assay
This protocol assesses the impact of LMP7 inhibition on the differentiation of naive CD4+ T cells into specific lineages (e.g., Th1, Th17, or regulatory T cells).
Materials:
-
Naive CD4+ T cells isolated from spleen or peripheral blood.
-
LMP7 inhibitor (e.g., ONX 0914).
-
Cytokine cocktails for polarizing conditions (e.g., for Th17: TGF-β, IL-6; for Tregs: TGF-β, IL-2).
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A, anti-Foxp3).
-
Flow cytometer.
Procedure:
-
Cell Culture: Culture naive CD4+ T cells under polarizing conditions in the presence or absence of the LMP7 inhibitor (e.g., 200-300 nM ONX 0914).[6][7]
-
Incubation: Incubate the cells for 3-5 days to allow for differentiation.
-
Restimulation (for cytokine staining): Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Staining: Stain the cells for surface markers (e.g., CD4) and then, after fixation and permeabilization, for intracellular markers (e.g., IL-17A for Th17, Foxp3 for Tregs).
-
Flow Cytometry: Acquire the data on a flow cytometer and analyze the percentage of cells expressing the lineage-specific markers in the CD4+ population.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key pathways and experimental logic related to LMP7 inhibition.
Caption: Role of LMP7 in MHC Class I antigen presentation and its inhibition.
Caption: General experimental workflow for evaluating this compound activity.
Caption: LMP7's role in modulating key signaling pathways in T cell differentiation.
Conclusion
Selective inhibitors of LMP7, such as this compound, represent a promising class of therapeutic agents for modulating immune responses in the context of autoimmune diseases and certain cancers.[1][9] Their biological activity is primarily driven by the inhibition of the chymotrypsin-like activity of the immunoproteasome, leading to altered cytokine profiles and T-cell lineage commitment. The data and protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and characterize the immunomodulatory effects of novel LMP7 inhibitors. Further research, particularly focusing on the co-inhibition of other immunoproteasome subunits like LMP2, may reveal synergistic effects and open new avenues for therapeutic intervention.[6]
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. Blood Immunoproteasome Activity Is Regulated by Sex, Age and in Chronic Inflammatory Diseases: A First Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoproteasome impairment via β5i/LMP7‐deletion leads to sustained pancreatic injury from experimental pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Critical Role for the Inducible Proteasomal Subunits LMP7 and MECL1 in Cytokine Production by Activated Murine Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Immunoproteasomes Regulate Lps-Induced Trif/Tram Signaling Pathway in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
understanding Lmp7-IN-1 datasheet and specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Lmp7-IN-1, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7), also known as β5i. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the inhibitor's role in significant signaling pathways.
Quantitative Data Summary
This compound is a boronic acid derivative that demonstrates high potency and selectivity for the LMP7 subunit of the immunoproteasome.[1][2][3] Its inhibitory activity is summarized in the table below. For comparative purposes, data for a related but distinct dual inhibitor, LMP7/LMP2-IN-1, is also included to highlight the selectivity of this compound.
| Compound | Target | IC50 | Molecular Formula | Molecular Weight |
| This compound | LMP7 (β5i) | 1.83 nM[1][2][3] | C₂₀H₂₃BN₂O₆S | 430.28 g/mol [3] |
| LMP7/LMP2-IN-1 | LMP7 (β5i) | 257 nM | Not Available | Not Available |
| LMP2 (β1i) | 10 nM |
Mechanism of Action and Biological Effects
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is induced by inflammatory signals in other cell types. It plays a crucial role in processing antigens for presentation on MHC class I molecules and is involved in the regulation of various immune responses. The LMP7 subunit provides the chymotrypsin-like proteolytic activity of the immunoproteasome.
By selectively inhibiting LMP7, this compound modulates downstream immunological pathways. Inhibition of LMP7 has been shown to affect T-cell differentiation, suppressing the development of pro-inflammatory Th1 and Th17 cells while promoting the generation of regulatory T cells (Tregs). Furthermore, LMP7 is implicated in the regulation of autophagy through its interaction with ATG5.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow relevant to the study of this compound.
Inhibition of the Immunoproteasome by this compound
Caption: this compound selectively inhibits the LMP7 subunit of the immunoproteasome.
Effect of LMP7 Inhibition on T-Cell Differentiation
Caption: LMP7 inhibition by this compound modulates T-cell differentiation pathways.
General Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of this compound.
Experimental Protocols
While the specific experimental protocol for the IC50 determination of this compound is detailed in the patent literature (WO2021143923A1), a general methodology for such an assay is provided below. This is a representative protocol and may not reflect the exact conditions used for the cited IC50 value.
General Protocol for In Vitro LMP7 Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the chymotrypsin-like activity of the LMP7 subunit.
Materials:
-
Purified human immunoproteasome or cell lysate from a cell line expressing high levels of the immunoproteasome (e.g., RPMI-8226).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA).
-
Fluorogenic substrate specific for chymotrypsin-like activity (e.g., Suc-LLVY-AMC or (Ac-ANW)2R110).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically span a range from picomolar to micromolar. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the purified immunoproteasome or cell lysate in assay buffer to a working concentration.
-
Assay Reaction:
-
To each well of the 96-well plate, add the diluted this compound or vehicle control.
-
Add the diluted enzyme preparation to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity using a plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates). Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Protocol for Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of a relevant cell line.
Materials:
-
A suitable cancer or immune cell line.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (representing 100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general and may require optimization for specific applications. Always refer to the original source and relevant safety data sheets before handling any chemical compounds.
References
- 1. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
Methodological & Application
Application Notes and Protocols for LMP7-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMP7-IN-1 is a potent and selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7), also known as the β5i subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with inflammatory cytokines. It plays a crucial role in processing antigens for presentation on MHC class I molecules and is involved in the regulation of cytokine production and T-cell differentiation. Inhibition of LMP7 has emerged as a promising therapeutic strategy for autoimmune disorders and certain cancers. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, cytokine production, and intracellular signaling pathways.
Mechanism of Action
This compound selectively targets the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome. This selective inhibition disrupts the normal processing of intracellular proteins, leading to a modulation of the peptide repertoire presented by MHC class I molecules. Furthermore, LMP7 inhibition has been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-23 (IL-23), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-2 (IL-2).[1][2] The downstream effects of LMP7 inhibition include the attenuation of inflammatory responses and the modulation of T-helper cell differentiation, particularly suppressing the development of pro-inflammatory Th1 and Th17 cells.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of LMP7 inhibitors in various cell-based assays.
Table 1: Inhibition of Proteasome Subunit Activity by PR-957 (this compound analog)
| Cell Line | Proteasome Subunit | IC₅₀ | Exposure Time |
| MOLT-4 (Human T cell leukemia) | LMP7 | ~30 nM | 1 hour |
| MOLT-4 (Human T cell leukemia) | β5 | >1 µM | 1 hour |
| MOLT-4 (Human T cell leukemia) | LMP2 | >1 µM | 1 hour |
| Human PBMCs | LMP7 | ~50 nM | 1 hour |
Data synthesized from Muchamuel et al., 2009.[1]
Table 2: Effect of LMP7 Inhibitor PR-957 on Cytokine Production in Human PBMCs
| Cytokine | Inhibition | PR-957 Concentration | Stimulation |
| IL-23 | >90% | Selective for LMP7 | Endotoxin |
| TNF-α | ~50% | Selective for LMP7 | Endotoxin |
| IL-6 | ~50% | Selective for LMP7 | Endotoxin |
Data synthesized from Muchamuel et al., 2009.[1]
Table 3: Cytotoxicity of LMP7 Inhibitor ONX-0914 (PR-957) in Various Cell Lines
| Cell Line | Assay | Incubation Time | Notable Effect |
| U937, HL-60, THP-1, SH-SY5Y, HEK 293 | Trypan Blue Exclusion | 72 hours | THP-1 cells were most sensitive |
| Human PBMC | CellTiter-Glo | Not Specified | Not cytotoxic at concentrations selective for LMP7 |
| PC-3 | Hoechst 33342 Staining | 48 hours | EC₅₀ of 0.33 µM |
Data synthesized from multiple sources.[3][4][5][6]
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is for determining the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2X final concentrations by diluting the stock solution in complete culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cytokine Production Assay (ELISA)
This protocol is for measuring the effect of this compound on the production of a specific cytokine (e.g., IL-6) from stimulated peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Human PBMCs
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
-
96-well plates
Procedure:
-
Cell Seeding: Isolate PBMCs and seed them in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Inhibitor Treatment: Add various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO) to the wells.
-
Incubation: Incubate for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to induce cytokine production.
-
Incubation: Incubate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Analysis: Determine the concentration of the cytokine in each sample and calculate the percentage of inhibition compared to the LPS-stimulated vehicle control.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on protein expression or phosphorylation in a relevant signaling pathway.
Materials:
-
This compound
-
Adherent or suspension cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X or 4X)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis:
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the cell lysate with an equal volume of 2X Laemmli buffer and boil at 95-100°C for 5 minutes.[8][10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: LMP7 signaling pathway and the inhibitory action of this compound.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Lmp7-IN-1 (ONX 0914) in Primary T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lmp7 (Low molecular mass polypeptide 7), also known as β5i, is a catalytic subunit of the immunoproteasome, a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin.[1][2] The immunoproteasome plays a crucial role in processing proteins for presentation on MHC class I molecules, thereby shaping the T cell repertoire and influencing immune responses.[2][3][4][5] Lmp7-IN-1, exemplified by the well-characterized selective inhibitor ONX 0914 (also known as PR-957), offers a powerful tool to investigate the role of the immunoproteasome in T cell function and to explore its therapeutic potential in autoimmune diseases and cancer.[3][6][7][8]
These application notes provide a comprehensive guide for the use of Lmp7 inhibitors, specifically ONX 0914, in primary T cell cultures. The protocols outlined below are synthesized from established research methodologies to ensure reliable and reproducible results.
Mechanism of Action
Lmp7 inhibitors like ONX 0914 are epoxyketone-based compounds that irreversibly and selectively target the chymotrypsin-like activity of the Lmp7 subunit of the immunoproteasome.[2][8] By blocking Lmp7, these inhibitors modulate various T cell functions, including activation, proliferation, differentiation, and cytokine production.[1][6][8] Notably, inhibition of Lmp7 has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while promoting the development of anti-inflammatory regulatory T cells (Tregs).[3][6][8] This is achieved, in part, by altering key signaling pathways, such as reducing the phosphorylation of STAT1 and STAT3, and enhancing the phosphorylation of SMAD proteins.[3][6]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of the Lmp7 inhibitor ONX 0914 on primary T cells as reported in the literature.
| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| IC50 | Murine Splenocytes | ~50 nM | 1 hour | Inhibition of Lmp7 activity | [2] |
| Th1 Differentiation | Murine CD4+ T cells | 200 nM | 72 hours | Reduced IFN-γ production | [6] |
| Th17 Differentiation | Murine CD4+ T cells | 200 nM | 72 hours | Reduced IL-17 production, decreased STAT3 phosphorylation | [3][6] |
| Treg Differentiation | Murine CD4+ T cells | 200 nM | 72 hours | Increased Foxp3 expression, enhanced SMAD phosphorylation | [3][6] |
| T Cell Activation | Murine Naive T cells | 300 nM | 2 hours (pulse) | Impaired activation (reduced CD69 expression) | [1] |
| Cytokine Secretion | Human PBMCs | 100-300 nM | Not specified | Reduced secretion of GM-CSF and IL-23 | [7] |
| T Cell Proliferation | Murine CD4+ T cells | 100-300 nM | 72 hours | Reduced proliferation (CFSE dilution) | [1] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Murine Primary CD4+ T Cells in the Presence of an Lmp7 Inhibitor
This protocol details the procedure for assessing the impact of an Lmp7 inhibitor on the differentiation of naive CD4+ T cells into Th1, Th17, and Treg lineages.
Materials:
-
Lmp7 inhibitor (e.g., ONX 0914)
-
Primary murine naive CD4+ T cells (isolated from spleen and/or lymph nodes)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol)
-
Anti-CD3ε and anti-CD28 antibodies (plate-bound)
-
Cytokine cocktails for T cell polarization (see below)
-
Cell staining buffers and antibodies for flow cytometry (e.g., anti-IFN-γ, anti-IL-17, anti-Foxp3)
-
ELISA kits for cytokine quantification
Procedure:
-
Primary T Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using a negative selection kit to a purity of >95%.
-
Plate Coating: Coat 24-well plates with anti-CD3ε (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies overnight at 4°C. Wash plates with sterile PBS before use.
-
Cell Seeding and Treatment:
-
Resuspend isolated naive CD4+ T cells in complete RPMI-1640 medium.
-
Seed 1 x 10^6 cells/mL into the antibody-coated wells.
-
Add the Lmp7 inhibitor (e.g., ONX 0914 at a final concentration of 200 nM) or vehicle control (e.g., DMSO) to the respective wells. A pulse treatment of 2 hours prior to activation can also be performed.[1]
-
-
T Cell Polarization: Add the appropriate cytokine cocktails to induce differentiation:
-
Th1 Conditions: IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).
-
Th17 Conditions: TGF-β1 (2 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Treg Conditions: TGF-β1 (5 ng/mL), IL-2 (100 U/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
-
Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Flow Cytometry: For intracellular cytokine staining, restimulate cells for 4-5 hours with PMA (50 ng/mL), ionomycin (B1663694) (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A). Then, stain for surface markers, fix, permeabilize, and stain for intracellular cytokines (IFN-γ for Th1, IL-17 for Th17) or transcription factors (Foxp3 for Tregs).
-
ELISA: Collect supernatants from the cell cultures to quantify secreted cytokines (e.g., IFN-γ, IL-17) using appropriate ELISA kits.
-
Protocol 2: T Cell Activation and Proliferation Assay
This protocol is designed to evaluate the effect of an Lmp7 inhibitor on the activation and proliferation of primary T cells.
Materials:
-
Lmp7 inhibitor (e.g., ONX 0914)
-
Primary murine T cells
-
Complete RPMI-1640 medium
-
Anti-CD3ε and anti-CD28 antibodies (plate-bound)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Anti-CD69 antibody for flow cytometry
Procedure:
-
CFSE Labeling (for proliferation):
-
Resuspend T cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Seeding and Treatment:
-
Coat plates with anti-CD3ε and anti-CD28 antibodies as described in Protocol 1.
-
Seed CFSE-labeled (or unlabeled for activation) T cells at 1 x 10^6 cells/mL.
-
Add the Lmp7 inhibitor at various concentrations (e.g., 100-300 nM) or vehicle control.
-
-
Incubation:
-
For Activation: Incubate for 5-6 hours.
-
For Proliferation: Incubate for 72 hours.
-
-
Analysis:
-
Activation: Harvest cells and stain with a fluorescently labeled anti-CD69 antibody. Analyze the mean fluorescence intensity (MFI) of CD69 by flow cytometry.[1]
-
Proliferation: Harvest cells and analyze CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.
-
Visualizations
Signaling Pathways Affected by Lmp7 Inhibition in T Cell Differentiation
Caption: Lmp7 inhibition alters T cell differentiation signaling pathways.
Experimental Workflow for T Cell Differentiation Assay
Caption: Workflow for assessing Lmp7 inhibitor effects on T cell differentiation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Cell Death | Inhibitor concentration too high | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Poor primary cell quality | Ensure optimal isolation and handling of primary T cells to maintain viability. | |
| No Effect Observed | Inhibitor is inactive | Verify the activity of the inhibitor using a cell-free proteasome activity assay. |
| Insufficient incubation time | Optimize the treatment duration based on the specific endpoint being measured. | |
| High Variability | Inconsistent cell numbers | Ensure accurate cell counting and seeding density. |
| Reagent variability | Use reagents from the same lot for comparative experiments. |
Conclusion
The selective inhibition of Lmp7 with compounds like ONX 0914 provides a valuable approach for studying the immunobiology of T cells. The protocols and data presented here offer a framework for researchers to investigate the impact of Lmp7 inhibition on T cell differentiation, activation, and function. These studies can contribute to a better understanding of the role of the immunoproteasome in health and disease and may pave the way for novel therapeutic strategies targeting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 5. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of an LMP7 Inhibitor in Mice
Disclaimer: No specific compound named "Lmp7-IN-1" was identified in the scientific literature. The following application notes and protocols are based on the well-characterized and widely studied selective inhibitor of the immunoproteasome subunit LMP7, ONX 0914 (also known as PR-957). This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with LMP7 inhibitors in murine models.
Introduction
Low molecular mass polypeptide 7 (LMP7), also known as β5i, is a catalytic subunit of the immunoproteasome, a specialized form of the proteasome expressed predominantly in cells of hematopoietic origin. The immunoproteasome plays a crucial role in processing intracellular antigens for presentation on MHC class I molecules to CD8+ T cells.[1][2][3] It is also involved in the regulation of cytokine production and T helper cell differentiation.[4][5][6][7][8] Inhibition of LMP7 has emerged as a promising therapeutic strategy for various autoimmune diseases and certain cancers.[9][10]
ONX 0914 is a potent and selective inhibitor of LMP7 that has been extensively studied in various mouse models of disease, including rheumatoid arthritis, systemic lupus erythematosus, experimental autoimmune encephalomyelitis (EAE), colitis, and viral myocarditis.[9] These studies provide a strong foundation for designing and executing in vivo experiments with LMP7 inhibitors.
Quantitative Data Summary
The following tables summarize the in vivo administration parameters and observed effects of the LMP7 inhibitor ONX 0914 in different mouse models.
Table 1: In Vivo Administration of ONX 0914 in Murine Disease Models
| Disease Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Frequency | Vehicle | Reference(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | Subcutaneous (s.c.) | 10 | 3 times a week | 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (B86180) (pH 6) | |
| Atherosclerosis | LDLr-/- | Intraperitoneal (i.p.) | 10 | 3 times a week | 4% DMSO in PBS | |
| Psoriasis (Imiquimod-induced) | IL-17A-GFP | Subcutaneous (s.c.) | 10 | On alternate days | 10% sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6) | |
| Psoriasis (Card14ΔE138+/-) | Card14ΔE138+/- | Subcutaneous (s.c.) | 10 | On alternate days | 10% sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6) | |
| Viral Myocarditis | A/J | Subcutaneous (s.c.) | 5-10 | Daily | Captisol | |
| Duchenne Muscular Dystrophy | mdx | Subcutaneous (s.c.) | 10 | On days 2, 4, and 6 | Not specified | |
| Acute Lymphoblastic Leukemia (xenograft) | NSG | Subcutaneous (s.c.) | up to 15 | 2 times a week | 10 mM calcium citrate (pH 6), with 10% Captisol | |
| Malaria | BALB/c | Intravenous (i.v.) | 20 | Single dose | 10% DMSO, 10% Tween-80, and 80% DDW | |
| Malaria | BALB/c | Oral (p.o.) | 20 | Single dose | 10% DMSO, 10% Tween-80, and 80% DDW |
Signaling Pathways and Experimental Workflow
LMP7 Signaling Pathway in Antigen Presentation
The following diagram illustrates the role of the immunoproteasome, containing the LMP7 subunit, in the MHC class I antigen presentation pathway.
Caption: Role of LMP7 in MHC Class I Antigen Presentation.
LMP7 Inhibition and Regulation of Cytokine Production
This diagram illustrates how LMP7 inhibition can modulate T-cell differentiation and cytokine production.
Caption: LMP7's role in cytokine regulation.
General Experimental Workflow for In Vivo Administration
This diagram outlines a typical experimental workflow for evaluating an LMP7 inhibitor in a mouse model.
Caption: In vivo experimental workflow.
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of an LMP7 inhibitor in mice, based on published studies with ONX 0914.
Preparation and Formulation of ONX 0914
Objective: To prepare a stable and biocompatible formulation of ONX 0914 for in vivo administration.
Materials:
-
ONX 0914 powder
-
Vehicle:
-
Option A: 10% (w/v) Sulfobutylether-β-cyclodextrin (Captisol®) in 10 mM sodium citrate, pH 6.0
-
Option B: 4% Dimethyl sulfoxide (B87167) (DMSO) in sterile phosphate-buffered saline (PBS)
-
-
Sterile, pyrogen-free water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Procedure:
-
Vehicle Preparation (Option A): a. Dissolve the required amount of sulfobutylether-β-cyclodextrin in 10 mM sodium citrate solution. b. Adjust the pH to 6.0 using sterile HCl or NaOH. c. Filter the solution through a 0.22 µm sterile filter.
-
Vehicle Preparation (Option B): a. Prepare a 4% (v/v) solution of DMSO in sterile PBS. b. Warm the solution to 37°C to aid in the dissolution of ONX 0914 and prevent precipitation.
-
ONX 0914 Formulation: a. Weigh the required amount of ONX 0914 powder in a sterile microcentrifuge tube. b. Add the prepared vehicle to the tube to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL). c. Vortex the solution thoroughly until the ONX 0914 is completely dissolved. If using the DMSO/PBS vehicle, maintain the temperature at 37°C during dissolution. d. The final formulation should be a clear solution.
Note: The choice of vehicle may depend on the specific experimental requirements and the route of administration. The cyclodextrin-based formulation is often preferred for subcutaneous injections to improve solubility and reduce local irritation.
Administration of ONX 0914 to Mice
Objective: To administer the formulated ONX 0914 to mice via the desired route.
Materials:
-
Formulated ONX 0914 solution
-
Appropriate syringes and needles (e.g., 27-30G for subcutaneous and intravenous; 25-27G for intraperitoneal)
-
Mouse restraint device (if necessary)
-
70% ethanol (B145695) for disinfection
Procedure (Subcutaneous Administration):
-
Gently restrain the mouse.
-
Lift the loose skin over the back or flank to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the desired volume of the ONX 0914 solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
Procedure (Intraperitoneal Administration):
-
Properly restrain the mouse, tilting its head downwards.
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle.
Procedure (Intravenous Administration - Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraint device that exposes the tail.
-
Disinfect the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Slowly inject the ONX 0914 solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Monitoring and Endpoint Analysis
Objective: To assess the in vivo effects of LMP7 inhibition.
Procedures:
-
Clinical Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
In disease models, regularly assess disease-specific clinical scores (e.g., paralysis score in EAE, paw swelling in arthritis).
-
-
Tissue Harvesting and Processing:
-
At the experimental endpoint, euthanize the mice according to approved institutional protocols.
-
Perfuse the animals with sterile PBS to remove blood from the tissues.
-
Harvest relevant tissues (e.g., spleen, lymph nodes, affected organs) for downstream analysis.
-
Tissues can be:
-
Fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry).
-
Snap-frozen in liquid nitrogen for molecular analysis (e.g., qPCR, Western blotting).
-
Processed into single-cell suspensions for flow cytometric analysis.
-
-
-
Immunological and Molecular Analyses:
-
Flow Cytometry: Analyze immune cell populations in the blood, spleen, lymph nodes, and target tissues.
-
ELISA/Multiplex Assay: Measure cytokine and chemokine levels in serum, plasma, or tissue homogenates.
-
Quantitative PCR (qPCR): Analyze the gene expression of inflammatory mediators and other relevant targets in tissues.
-
Western Blotting: Assess protein expression and signaling pathway activation in tissue lysates.
-
By following these detailed application notes and protocols, researchers can effectively design and conduct in vivo studies to investigate the therapeutic potential and mechanism of action of LMP7 inhibitors in various murine models of disease.
References
- 1. Immunoproteasomes: structure, function, and antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteasome function in antigen presentation: immunoproteasome complexes, Peptide production, and interactions with viral proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Critical Role for the Inducible Proteasomal Subunits LMP7 and MECL1 in Cytokine Production by Activated Murine Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols: Lmp7-IN-1 (ONX-0914/PR-957) for Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells. It plays a crucial role in processing antigens for presentation on MHC class I molecules and is involved in cytokine production and T-cell differentiation. The LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i) subunit is a key catalytic component of the immunoproteasome. Inhibition of LMP7 has emerged as a promising therapeutic strategy for autoimmune diseases. Lmp7-IN-1, widely known in scientific literature as ONX-0914 or PR-957, is a selective inhibitor of the LMP7 subunit. Preclinical studies have demonstrated its efficacy in various autoimmune models by modulating T-cell responses and reducing inflammation. These notes provide detailed protocols and data for the application of ONX-0914 in common autoimmune disease models.
Mechanism of Action
ONX-0914 selectively inhibits the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome. This inhibition leads to several downstream effects that ameliorate autoimmune pathology:
-
Suppression of Pro-inflammatory T-helper Cell Differentiation: LMP7 inhibition has been shown to suppress the differentiation of Th1 and Th17 cells, which are key drivers of autoimmunity. This is achieved, in part, by reducing the phosphorylation of STAT1 and STAT3, critical transcription factors for Th1 and Th17 lineage commitment, respectively[1].
-
Promotion of Regulatory T-cells (Tregs): Inhibition of LMP7 can enhance the development of Tregs, which play a crucial role in maintaining immune tolerance and suppressing autoimmune responses[1].
-
Reduced Pro-inflammatory Cytokine Production: Treatment with ONX-0914 has been shown to block the production of key pro-inflammatory cytokines such as IL-23, IL-2, IL-6, and IFN-γ by activated monocytes and T-cells.
-
Modulation of NF-κB Signaling: The immunoproteasome has been implicated in the regulation of the NF-κB signaling pathway, a central regulator of inflammation. While its precise role in the canonical NF-κB pathway is debated, there is evidence that the immunoproteasome can modulate NF-κB signaling, contributing to its anti-inflammatory effects[2][3][4].
Signaling Pathway
Caption: LMP7 Inhibition Pathway.
Quantitative Data Summary
The following tables summarize the dosage and efficacy of ONX-0914 in various preclinical autoimmune models.
Table 1: ONX-0914 Dosage and Treatment Schedules in Autoimmune Models
| Animal Model | Mouse Strain | Compound | Dosage | Administration Route | Treatment Schedule | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | ONX-0914 | 10 mg/kg | Subcutaneous (s.c.) | Three times a week, starting on the day of immunization | [5] |
| Collagen-Induced Arthritis (CIA) | DBA/1 | ONX-0914 | 10 mg/kg | Subcutaneous (s.c.) | Daily or every other day, starting at the onset of disease | |
| Psoriasis-like model | Card14ΔE138+/- | ONX-0914 | 10 mg/kg | Subcutaneous (s.c.) | On alternate days for 20 days | |
| Imiquimod-induced psoriasis | IL-17A-GFP | ONX-0914 | 10 mg/kg | Subcutaneous (s.c.) | Daily for 8 consecutive days |
Table 2: Efficacy of ONX-0914 in Autoimmune Models
| Animal Model | Key Efficacy Readouts | Results with ONX-0914 Treatment | Reference |
| EAE | Clinical Score: | Significantly delayed disease onset and reduced severity. | [5] |
| CNS Infiltration: | Strong reduction of cytokine-producing CD4+ cells in the brain and spinal cord. | [5] | |
| T-cell Differentiation: | Impaired differentiation of Th1 and Th17 cells in draining lymph nodes. | [5] | |
| CIA | Arthritis Score: | Significant reduction in arthritis scores. | [6] |
| Histopathology: | Reduced inflammation, synovial hyperplasia, and bone erosion. | [6] | |
| Cytokine Levels: | Decreased levels of pro-inflammatory cytokines in the joints. | [7][8] | |
| Psoriasis models | Skin Thickness: | Significant reduction in skin thickness and inflammation scores. | |
| Pathological Lesions: | Amelioration of pathological lesions in skin tissue. | ||
| Immune Cell Infiltration: | Reduced presence of CD3+ and CD4+ cells. |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used model for multiple sclerosis. The following protocol is for inducing chronic EAE in C57BL/6 mice using MOG35-55 peptide.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Preparation of MOG35-55 Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of M. tuberculosis.
-
Create a 1:1 emulsion of the MOG35-55 solution and CFA. This can be done by drawing the two solutions into separate syringes and connecting them with a Luer lock. Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the upper back.
-
Inject 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second i.p. injection of 200 ng of PTX in 100 µL of PBS.
-
-
ONX-0914 Treatment:
-
Prepare ONX-0914 in a vehicle solution (e.g., 10% sulfobutylether-β-cyclodextrin in citrate (B86180) buffer, pH 6.0).
-
Beginning on Day 0, administer 10 mg/kg of ONX-0914 subcutaneously three times a week.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Caption: EAE Induction and Treatment Workflow.
Collagen-Induced Arthritis (CIA)
CIA is a widely used model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.
Materials:
-
Bovine or Chicken Type II Collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M Acetic Acid
-
Male DBA/1 mice, 8-10 weeks old
Procedure:
-
Preparation of Collagen Solution:
-
Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
-
Primary Immunization (Day 0):
-
Prepare a 1:1 emulsion of the collagen solution and CFA (containing 1 mg/mL M. tuberculosis).
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the collagen solution and IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
ONX-0914 Treatment:
-
Prepare ONX-0914 as described for the EAE protocol.
-
Begin treatment upon the first signs of arthritis (typically around day 24-28).
-
Administer 10 mg/kg of ONX-0914 subcutaneously daily or every other day.
-
-
Arthritis Scoring:
-
Monitor the mice 2-3 times per week for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4:
-
0: No evidence of erythema or swelling
-
1: Erythema and mild swelling confined to the tarsals or ankle joint
-
2: Erythema and mild swelling extending from the ankle to the tarsals
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
Conclusion
LMP7 inhibition with compounds like ONX-0914 presents a compelling therapeutic approach for a range of autoimmune diseases. The protocols and data provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of LMP7 inhibitors in relevant preclinical models. Careful adherence to these protocols will ensure reproducible and reliable results, facilitating the translation of this promising therapeutic strategy.
References
- 1. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the role of the immunoproteasome in the activation of the canonical NF-κB pathway - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Immunoproteasome deficiency modifies the alternative pathway of NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effects of BTK Inhibitor HM71224 and Methotrexate in a Collagen-induced Arthritis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lmp7-IN-1 Western Blot in Target Engagement Studies
Introduction
LMP7 (Low Molecular Mass Polypeptide 7), also known as β5i or PSMB8, is a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and can be induced in other cells by inflammatory signals like interferon-γ.[1][2] It plays a crucial role in processing intracellular antigens for presentation by MHC class I molecules, thereby shaping the immune response.[1][3][4] Dysregulation of LMP7 has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target.[2][5][6]
Lmp7-IN-1 is a hypothetical selective inhibitor of LMP7. These application notes provide a detailed protocol for assessing the target engagement of this compound in cells using a Western blot-based molecular weight shift assay. This method relies on the principle that the covalent binding of an inhibitor to its target protein can induce a detectable shift in the protein's apparent molecular weight on an SDS-PAGE gel. A similar phenomenon has been observed with the LMP7 inhibitor ONX 0914.[7]
Target Audience
These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are working on LMP7 inhibitors and require a robust method to confirm target engagement in a cellular context.
Quantitative Data Summary
The following tables summarize key quantitative data related to LMP7 inhibition from published studies. This compound is a placeholder; data for known LMP7 inhibitors are provided for reference.
Table 1: In Vitro Inhibitory Activity of Selective LMP7 Inhibitors
| Compound | Target | Assay Type | IC50 (nmol/L) | Cell Line/System | Reference |
| M3258 | Human LMP7 | Cell-free peptide cleavage | 4.1 | - | [8] |
| M3258 | Human LMP7 | Cellular activity | 2 - 37 | MM.1S, U266B1, PBMCs | [9] |
| ONX 0914 | LMP7 | Proteolytic activity | ~5 | Purified human immunoproteasome | [2] |
| PR-957 (ONX 0914) | LMP7 | Antigen presentation | ~10 | In vitro | [2] |
Table 2: Cellular Effects of LMP7 Inhibition
| Compound | Effect | Assay | EC50/IC50 (nmol/L) | Cell Line | Reference |
| M3258 | Apoptosis Induction | Caspase 3/7 activity | 420 | MM.1S | [9] |
| M3258 | Reduced Cell Viability | Viability assay | 367 | MM.1S | [9] |
| M3258 | Ubiquitinated Protein Accumulation | Western Blot | 1,980 | MM.1S | [9] |
| ONX 0914 | Inhibition of IL-23 production | ELISA | ~20 | Activated human monocytes | [2] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the LMP7 signaling pathway and the experimental workflow for the target engagement Western blot.
Caption: LMP7's role in antigen presentation and inflammation.
Caption: Workflow for LMP7 target engagement via Western blot.
Experimental Protocol: this compound Target Engagement Western Blot
This protocol details the steps to assess the covalent binding of this compound to LMP7 in whole cells.
1. Materials and Reagents
-
Cell Lines: A cell line with high immunoproteasome expression (e.g., Raji, Molt-4, or IFN-γ-stimulated A431 cells).
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Primary Antibody: Rabbit anti-PSMB8/LMP7 monoclonal antibody (e.g., Cell Signaling Technology #13635).[10] Recommended dilution: 1:1000.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG. Recommended dilution: 1:2000 - 1:5000.
-
-
Buffers and Solutions:
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[11]
-
Laemmli Sample Buffer (2x or 4x).
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer (Tris-Glycine with 20% methanol).
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
-
Equipment:
-
SDS-PAGE gels (e.g., 10% or 4-15% gradient gels).
-
PVDF membrane (0.45 µm).
-
Western blot transfer system.
-
Imaging system for chemiluminescence detection.
-
2. Cell Culture and Treatment
-
Culture cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a fixed time (e.g., 2 hours). Include a DMSO vehicle control. A time-course experiment (e.g., 0.5, 1, 2, 4 hours with a fixed concentration) can also be performed.
3. Cell Lysis and Protein Quantification
-
Harvest cells by centrifugation (500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.[11]
-
Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.[11]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein per lane).
-
Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.[11]
-
Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[12]
5. Immunodetection
-
Incubate the membrane with the primary anti-LMP7 antibody (diluted 1:1000 in Blocking Buffer) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 10 minutes each.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature.[12]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an appropriate imaging system.
6. Data Analysis and Interpretation
-
Target Engagement: A successful target engagement will be indicated by the appearance of a second, higher molecular weight band for LMP7, or a dose-dependent upward shift of the original LMP7 band, in the lanes corresponding to this compound treatment. The intensity of the shifted band should correlate with the concentration of the inhibitor. The mature form of LMP7 is approximately 23 kDa.[10]
-
Loading Control: To ensure equal protein loading, the same blot can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.
This Western blot protocol provides a direct and visually intuitive method for confirming the engagement of a covalent inhibitor, this compound, with its target protein, LMP7, within a cellular environment. Positive results from this assay offer strong evidence of target binding, a critical step in the preclinical validation of novel therapeutic agents targeting the immunoproteasome.
References
- 1. Frontiers | From oncogenesis to prognosis: the roles of the immunoproteasome in cancer [frontiersin.org]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PSMB8 Encoding the β5i Proteasome Subunit Is Mutated in Joint Contractures, Muscle Atrophy, Microcytic Anemia, and Panniculitis-Induced Lipodystrophy Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PSMB8/LMP7 (D1K7X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. 7tmantibodies.com [7tmantibodies.com]
Application Notes and Protocols for Immunofluorescence Staining with Lmp7-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lmp7-IN-1, a selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7), in conjunction with immunofluorescence (IF) staining techniques. This document outlines the mechanism of action of Lmp7 inhibitors, offers detailed protocols for cell treatment and subsequent immunofluorescence analysis, and presents quantitative data from relevant studies.
Introduction to Lmp7 and Immunoproteasome Inhibition
The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines like IFN-γ. It plays a crucial role in processing proteins for presentation on MHC class I molecules, thereby shaping the adaptive immune response. The catalytic core of the immunoproteasome consists of three subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).
LMP7 possesses chymotrypsin-like activity and is a key target for modulating immune responses. Inhibition of LMP7 has been shown to suppress the production of pro-inflammatory cytokines, alter T-cell differentiation, and reduce inflammation in various disease models, making it a promising target for autoimmune diseases and certain cancers.[1][2][3] this compound represents a class of small molecule inhibitors designed to selectively target the LMP7 subunit, allowing for the investigation of the specific roles of the immunoproteasome in cellular processes.
Data Presentation: Effects of Lmp7 Inhibitors
The following tables summarize quantitative data on the effects of various LMP7 inhibitors from published studies.
Table 1: In Vitro Potency of Lmp7 Inhibitors
| Inhibitor | Target(s) | Cell Line/System | Assay | IC50 | Reference |
| M3258 | LMP7 (β5i) | Human Multiple Myeloma (MM.1S) | Cellular LMP7 Activity | 3.4 nM | [4] |
| M3258 | LMP7 (β5i) | Cell-free | Biochemical LMP7 Activity | 3.6 nM | [4] |
| ONX 0914 (PR-957) | LMP7 (β5i) & LMP2 (β1i) | Not Specified | Not Specified | Not Specified | [5] |
| PRN1126 | LMP7 (β5i) | 145 cells expressing immunoproteasomes | Chymotrypsin-like activity | Not specified | [6] |
Table 2: Cellular Effects of Lmp7 Inhibitors
| Inhibitor | Cell Type | Effect | Concentration | Duration | Reference |
| M3258 | TNBC/IBC cell lines | Reduced cell viability | 0-50 µM | 72 h | [7] |
| M3258 | BCX-010 and SUM-149 PT cells | Increased caspase 3/7 activity | Dose-dependent | 24 h | [7] |
| ONX 0914 | CD4+ T cells | Suppressed Th17 differentiation | 200 nM | Not specified | [8] |
| ONX 0914 | CD4+ T cells | Reduced Th1 differentiation | 200 nM | 72 h | [8] |
| ONX 0914 | CD4+ T cells | Promoted Treg development | 200 nM | 72 h | [8] |
| ONX 0914 | SEM and RS4;11 cells | Induced apoptosis | Not specified | 17 h | [9] |
| PR-957 | Activated monocytes | Blocked IL-23 production | Not specified | Not specified | [10] |
| PR-957 | T cells | Blocked IFN-γ and IL-2 production | Not specified | Not specified | [10] |
Experimental Protocols
This section provides a detailed protocol for treating cultured cells with an Lmp7 inhibitor and subsequently performing immunofluorescence staining.
I. Cell Culture and Lmp7 Inhibitor Treatment
-
Cell Seeding: Plate cells on sterile glass coverslips or in imaging-appropriate multi-well plates at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Culture: Culture cells in appropriate media and conditions until they have adhered and are in a logarithmic growth phase.
-
Lmp7 Inhibitor Preparation: Prepare a stock solution of the Lmp7 inhibitor (e.g., this compound) in a suitable solvent, such as DMSO. Further dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and replace it with the medium containing the Lmp7 inhibitor or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 24, or 48 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
II. Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific antibodies and cell types.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100
-
Primary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells once with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the Primary Antibody Dilution Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add the nuclear counterstain solution (e.g., DAPI) and incubate for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Acquire images using a fluorescence or confocal microscope with the appropriate filter sets.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of Lmp7 inhibition.
Caption: Experimental workflow for immunofluorescence.
References
- 1. Immunoproteasome impairment via β5i/LMP7‐deletion leads to sustained pancreatic injury from experimental pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and deficiency of the immunoproteasome subunit LMP7 suppress the development and progression of colorectal carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 7. LMP7-Specific Inhibitor M3258 Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Lmp7-IN-1 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lmp7-IN-1 is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i), a critical component of the ubiquitin-proteasome system.[1] The immunoproteasome is predominantly expressed in cells of hematopoietic origin and is involved in processing antigens for presentation by MHC class I molecules, as well as in the regulation of cytokine production and T-cell differentiation. Inhibition of LMP7 has emerged as a promising therapeutic strategy for the treatment of autoimmune diseases and certain hematological malignancies. These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound to facilitate its use in pre-clinical research and drug development.
Mechanism of Action
This compound, as a selective inhibitor of the chymotrypsin-like activity of the LMP7 subunit, disrupts the normal proteolytic function of the immunoproteasome. This interference can lead to a downstream cascade of effects, including altered antigen presentation and modulation of inflammatory signaling pathways.
Caption: this compound inhibits the LMP7 subunit of the immunoproteasome.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₃BN₂O₆S |
| Molecular Weight | 430.28 g/mol |
| CAS Number | 2671040-07-4 |
| Appearance | Crystalline solid |
Solubility Data
The solubility of this compound was determined in several common laboratory solvents. It is highly recommended to use dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions. The use of aqueous buffers as a primary solvent is not advised due to low solubility.
| Solvent | Solubility (at 25°C) | Molar Concentration (for 1 mg/mL) |
| DMSO | ≥ 4.3 mg/mL | ≥ 10 mM |
| Ethanol | Sparingly Soluble | Not Recommended |
| Water | Insoluble | Not Recommended |
Note: The solubility in DMSO is reported to be at least 10 mM. For practical purposes, preparing stock solutions at this concentration or lower is recommended.
Stock Solution Preparation
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.30 mg of this compound (Molecular Weight = 430.28 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM solution with 4.30 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless to pale yellow solution should be obtained.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Handling and Storage
-
Powder: Store the solid compound at -20°C for up to 3 years. The vial should be kept tightly sealed and protected from light and moisture.
-
Stock Solutions: As mentioned, store DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound. Before use, thaw the stock solution at room temperature and briefly centrifuge to collect the contents at the bottom of the tube.
Dilution for Experimental Use
For cell-based assays, the DMSO stock solution can be further diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
Application Notes and Protocols for In Vitro Studies of LMP7 Inhibitors
Note: No specific in vitro studies for a compound designated "Lmp7-IN-1" were found in the public domain. The following application notes and protocols are based on established in vitro studies of well-characterized selective LMP7 inhibitors such as ONX 0914 (PR-957) and M3258. These protocols can serve as a guide for determining the optimal treatment duration of novel LMP7 inhibitors.
Introduction
Low-molecular-mass polypeptide-7 (LMP7), also known as β5i, is a catalytic subunit of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in processing proteins for presentation on major histocompatibility complex (MHC) class I molecules and is involved in various immune responses.[2][3] Inhibition of LMP7 has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers.[2][4][5] Determining the optimal in vitro treatment duration of LMP7 inhibitors is critical for accurately assessing their biological effects, including target engagement, downstream signaling modulation, and cellular endpoints such as cytokine production and apoptosis.
Quantitative Data Summary
The optimal treatment duration of an LMP7 inhibitor in vitro is highly dependent on the cell type, the specific inhibitor, and the biological question being addressed. The following tables summarize key quantitative data from studies with the selective LMP7 inhibitors ONX 0914 and M3258, providing a reference for designing experiments.
Table 1: In Vitro Potency of Selective LMP7 Inhibitors
| Compound | Cell Line/PBMCs | Assay | IC50 (nmol/L) | Treatment Duration | Reference |
| M3258 | MM.1S (Multiple Myeloma) | Cellular LMP7 Activity | 2 | 2 hours | [1] |
| M3258 | U266B1 (Multiple Myeloma) | Cellular LMP7 Activity | 2 | 2 hours | [1] |
| M3258 | Human PBMCs | Cellular LMP7 Activity | 37 | 2 hours | [1] |
| M3258 | Rat PBMCs | Cellular LMP7 Activity | 13 | 2 hours | [1] |
| M3258 | Dog PBMCs | Cellular LMP7 Activity | 21 | 2 hours | [1] |
| ONX 0914 | Not Specified | LMP7 vs. β5 selectivity | 15-40 fold | Not Specified | [6] |
Table 2: In Vitro Cellular Effects of Selective LMP7 Inhibitors
| Compound | Cell Line | Effect | Concentration | Treatment Duration | Reference |
| M3258 | MM.1S | Induction of Caspase 3/7 Activity | EC50 = 110 nmol/L | 72 hours | [1] |
| M3258 | MM.1S | Effect on Cell Viability | IC50 = 120 nmol/L | 96 hours | [1] |
| ONX 0914 | Human PBMCs | Inhibition of IL-6 secretion | 300 nM | Not Specified | [7] |
| ONX 0914 | Mouse Splenic CD4+ T cells | Impaired Th17 differentiation | 300 nM | 3 days | [7] |
| ONX 0914 | Human Cells | Induction of Apoptosis | 300 nmol/L | 3 days | [4] |
| ONX 0914 | Mouse CD4+ T cells | Pulsed for 2h, then cultured | 200 nM | 72 hours | [8] |
Experimental Protocols
Protocol for Determining Cellular LMP7 Activity
This protocol is adapted from studies with the selective LMP7 inhibitor M3258 and is designed to measure the direct inhibition of LMP7 in a cellular context.[1]
Materials:
-
Cell line of interest (e.g., MM.1S, U266B1) or isolated PBMCs
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
LMP7 inhibitor (e.g., M3258)
-
DMSO (vehicle control)
-
96-well plates
-
Lysis buffer (100 mmol/L HEPES pH 7.6, 60 mmol/L MgSO4, 1 mmol/L EDTA, 40 µg/mL digitonin)
-
LMP7 fluorogenic substrate (e.g., (Ac-ANW)2R110)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of PBS.
-
Prepare serial dilutions of the LMP7 inhibitor in DMSO and then dilute in PBS. Add the compound or DMSO (vehicle) to the wells.
-
Incubate the plate for a predetermined time course (e.g., 1, 2, 4, 8, 24 hours) at 37°C. A 2-hour incubation is a good starting point based on published data.[1]
-
Prepare the lysis buffer containing the LMP7 substrate at a final concentration of 10 µmol/L.
-
Add 50 µL of the lysis buffer with substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate IC50 values to determine the potency of the inhibitor at different time points.
Protocol for Assessing T-cell Differentiation
This protocol is based on studies investigating the effect of LMP7 inhibition on T helper cell differentiation.[7][8]
Materials:
-
Splenic CD4+ T cells isolated from mice
-
Complete RPMI-1640 medium
-
Th1, Th17, or Treg polarizing cytokine cocktails and antibodies
-
LMP7 inhibitor (e.g., ONX 0914)
-
DMSO (vehicle control)
-
24-well plates
-
Flow cytometer
-
Antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-17A) and transcription factor staining (e.g., anti-Foxp3)
Procedure:
-
Isolate naïve CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).
-
Seed the purified CD4+ T cells in a 24-well plate.
-
Treat the cells with the LMP7 inhibitor (e.g., 300 nM ONX 0914) or DMSO.[7]
-
Culture the cells under Th1, Th17, or Treg polarizing conditions for 3-5 days.[7]
-
For intracellular cytokine analysis, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours before harvesting.
-
Harvest the cells and perform surface and intracellular staining for relevant markers.
-
Analyze the percentage of differentiated T helper cell subsets by flow cytometry.
Visualizations
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors [mdpi.com]
- 7. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Lmp7-IN-1 in a Mouse Model of Multiple Sclerosis
These application notes provide a comprehensive guide for researchers utilizing Lmp7 inhibitors, exemplified by the well-characterized compound ONX 0914 (also known as PR-957), in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. The protocols detailed below are based on established methodologies demonstrating the efficacy of Lmp7 inhibition in ameliorating disease progression.
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. The immunoproteasome, a specialized form of the proteasome found in hematopoietic cells, plays a crucial role in the pathogenesis of autoimmune diseases. The Lmp7 (low-molecular-mass peptide 7 or β5i) subunit of the immunoproteasome is a key catalytic component involved in cytokine production and the differentiation of pathogenic T helper (Th) cells, particularly Th1 and Th17 cells, which are major drivers of MS pathology.
Lmp7-IN-1, representing a class of selective Lmp7 inhibitors like ONX 0914, has emerged as a promising therapeutic agent. Inhibition of Lmp7 has been shown to attenuate disease progression in preclinical models of MS by preventing the infiltration of inflammatory immune cells into the CNS and suppressing the differentiation of autoreactive Th1 and Th17 cells.[1]
Mechanism of Action
Lmp7 inhibition mitigates EAE through several key mechanisms:
-
Inhibition of Pro-inflammatory T Helper Cell Differentiation: Lmp7 is critical for the differentiation of naïve CD4+ T cells into pathogenic Th1 and Th17 lineages. By inhibiting Lmp7, this compound reduces the population of these key inflammatory cells.[1]
-
Reduction of Inflammatory Cytokine Production: The inhibitor blocks the production of several pro-inflammatory cytokines, including IFN-γ (a hallmark of Th1 cells), IL-17 (a hallmark of Th17 cells), TNF-α, and GM-CSF, all of which contribute to the inflammatory cascade in the CNS.[1]
-
Prevention of Immune Cell Infiltration into the CNS: By reducing the population of pathogenic T cells and the overall inflammatory milieu, Lmp7 inhibition leads to a significant decrease in the infiltration of CD4+ T cells, activated lymphocytes, and myeloid cells into the brain and spinal cord.[1]
-
Modulation of TGFβ/Smad Signaling: Evidence suggests that Lmp7 inhibition may also exert its protective effects by upregulating the transforming growth factor-beta (TGFβ)/Smad signaling pathway, which is known to have anti-inflammatory and neuroprotective roles.[2][3]
Key Experimental Data
The following tables summarize the quantitative data from studies using the Lmp7 inhibitor ONX 0914 in the MOG35-55-induced EAE model in C57BL/6 mice.
Table 1: Effect of Prophylactic ONX 0914 Treatment on EAE Clinical Score and Incidence [1]
| Treatment Group | Mean Peak Clinical Score (± s.e.m.) | Disease Incidence (%) |
| Vehicle | 3.5 ± 0.5 | 90% |
| ONX 0914 (10 mg/kg) | 1.0 ± 0.5 | 23% |
Table 2: Effect of ONX 0914 on Immune Cell Infiltration into the CNS at Day 19 Post-Immunization [1]
| Cell Population | Vehicle-Treated (Mean Cell Number ± s.e.m.) | ONX 0914-Treated (Mean Cell Number ± s.e.m.) |
| CD4+ T cells | 1.2 x 10^5 ± 0.3 x 10^5 | 0.2 x 10^5 ± 0.1 x 10^5 |
| Activated Lymphocytes (CD45highCD11b-) | 1.5 x 10^5 ± 0.4 x 10^5 | 0.3 x 10^5 ± 0.1 x 10^5 |
| Activated Myeloid Cells (CD45highCD11b+) | 2.5 x 10^5 ± 0.5 x 10^5 | 0.5 x 10^5 ± 0.2 x 10^5 |
Table 3: Effect of ONX 0914 on Cytokine-Producing CD4+ T Cells in Draining Lymph Nodes [1]
| Cytokine | Vehicle-Treated (% of CD4+ T cells ± s.e.m.) | ONX 0914-Treated (% of CD4+ T cells ± s.e.m.) |
| IFN-γ (Th1) | 1.5 ± 0.3 | 0.2 ± 0.1 |
| IL-17 (Th17) | 1.0 ± 0.2 | 0.1 ± 0.05 |
| TNF-α | 2.0 ± 0.4 | 0.3 ± 0.1 |
| GM-CSF | 1.8 ± 0.3 | 0.2 ± 0.1 |
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathway in EAE.
Caption: Experimental workflow for EAE induction and this compound treatment.
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol describes the induction of chronic EAE using myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare a 1:1 emulsion of MOG35-55 (2 mg/mL in sterile PBS) and CFA (4 mg/mL M. tuberculosis).
-
Draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by a luer lock.
-
Force the mixture back and forth between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice with isoflurane.
-
Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (total volume of 200 µL per mouse, containing 200 µg of MOG35-55).
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
Protocol 2: Administration of this compound (ONX 0914)
This protocol outlines both prophylactic and therapeutic treatment regimens.
Materials:
-
This compound (ONX 0914)
-
Vehicle solution (e.g., sterile PBS or as recommended by the manufacturer)
-
Syringes and needles for administration
Procedure:
-
Prophylactic Treatment:
-
Begin treatment on the day of immunization (Day 0).
-
Administer ONX 0914 at a dose of 10 mg/kg body weight three times a week.
-
Administration can be via intravenous (i.v.) or subcutaneous (s.c.) injection.
-
-
Therapeutic Treatment:
-
Monitor mice daily for clinical signs of EAE (see Protocol 3).
-
Initiate treatment upon the onset of clinical symptoms (typically around day 14-15).
-
Administer ONX 0914 at a dose of 10 mg/kg body weight three times a week.
-
Protocol 3: EAE Clinical Scoring
Daily monitoring of clinical signs is crucial for assessing disease progression and the efficacy of the treatment.
Scoring Scale:
-
0: No clinical signs of disease.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund state or death.
Procedure:
-
Begin scoring mice daily from day 7 post-immunization.
-
Observe each mouse for the signs listed in the scoring scale.
-
Record the score for each mouse in a log.
-
Calculate the mean clinical score for each treatment group daily.
Protocol 4: Isolation of Mononuclear Cells from the CNS
This protocol is for the isolation of infiltrating immune cells from the brain and spinal cord at the experimental endpoint.
Materials:
-
Anesthetized mice
-
Sterile PBS
-
Percoll
-
RPMI-1640 medium
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Deeply anesthetize the mouse and perform transcardial perfusion with cold, sterile PBS to remove blood from the vasculature.
-
Dissect the brain and spinal cord and place them in cold RPMI-1640 medium.
-
Mechanically dissociate the tissue using a Dounce homogenizer.
-
Create a 30%/70% Percoll gradient by carefully layering 30% Percoll on top of 70% Percoll.
-
Layer the cell suspension onto the Percoll gradient.
-
Centrifuge at 500 x g for 20 minutes at room temperature with no brake.
-
Collect the mononuclear cells from the interface of the 30% and 70% Percoll layers.
-
Wash the cells with RPMI-1640 medium and resuspend for further analysis.
Protocol 5: Flow Cytometry Analysis of CNS Infiltrates
This protocol allows for the quantification of different immune cell populations and their cytokine production.
Materials:
-
Isolated CNS mononuclear cells
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD11b, CD4)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for restimulation
-
Brefeldin A (Golgi inhibitor)
-
Intracellular staining antibodies (e.g., anti-IFN-γ, anti-IL-17, anti-TNF-α, anti-GM-CSF)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Surface Staining:
-
Aliquot the isolated CNS cells into flow cytometry tubes.
-
Stain with a cocktail of antibodies against surface markers for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
-
Intracellular Cytokine Staining:
-
For cytokine analysis, first restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-5 hours at 37°C.
-
After restimulation, perform surface staining as described above.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain with antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.
-
Conclusion
The use of Lmp7 inhibitors like this compound (ONX 0914) presents a potent therapeutic strategy for mitigating neuroinflammation in mouse models of multiple sclerosis. The protocols and data provided herein offer a robust framework for researchers to investigate the efficacy and mechanism of action of such compounds, contributing to the development of novel treatments for MS.
References
- 1. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGF β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMP7-IN-1 in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, creating a significant clinical challenge. The immunoproteasome, a specialized form of the proteasome induced by inflammatory cytokines, has emerged as a promising therapeutic target in various cancers. LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i or PSMB8) is a catalytic subunit of the immunoproteasome. Inhibition of LMP7 has shown potential in preclinical models of TNBC by inducing cancer cell death and modulating the tumor microenvironment.
These application notes provide a comprehensive overview and detailed protocols for the use of LMP7-IN-1, a selective inhibitor of LMP7, in TNBC cell lines. For the purpose of this document, data and protocols are primarily based on studies using the highly selective LMP7 inhibitor M3258, which serves as a representative compound for this compound.
Mechanism of Action
This compound is a selective and reversible inhibitor of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1] By inhibiting LMP7, the compound disrupts the normal protein degradation process within cancer cells. This leads to an accumulation of poly-ubiquitinated proteins, inducing the unfolded protein response (UPR) and ultimately triggering apoptosis (programmed cell death).[1] In TNBC, LMP7 inhibition has been shown to directly reduce cell viability and induce apoptosis.[1][2] Furthermore, LMP7 inhibition can modulate the tumor microenvironment by reducing the population of tumor-associated M2 macrophages and activating cytotoxic CD8+ T cells, suggesting a dual mechanism of direct anti-tumor activity and immune stimulation.[2]
Signaling Pathway
The inhibition of LMP7 in TNBC cells is proposed to impact key signaling pathways involved in inflammation and cell survival. One of the central pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. In many cancers, constitutive NF-κB activation promotes cell proliferation, survival, and inflammation. The immunoproteasome is involved in the processing of NF-κB precursors and the degradation of its inhibitor, IκB. By inhibiting the immunoproteasome, this compound can lead to the suppression of pro-inflammatory signaling pathways, including those mediated by TNFα, which is a potent activator of NF-κB. This disruption contributes to the anti-tumor effects of the inhibitor.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of the LMP7 inhibitor M3258 in TNBC and inflammatory breast cancer (IBC) cell lines.
Table 1: Inhibition of LMP7 Proteolytic Activity by M3258
| Cell Line | Cancer Type | IC₅₀ (µM) for LMP7 Activity | Citation |
| HCC1187 | TNBC | 0.01 | |
| BCX-010 | TNBC/IBC | 0.02 | |
| SUM-149 PT | TNBC/IBC | 0.21 | |
| FC-IBC02 | IBC | 1.21 |
Table 2: Effect of M3258 on Cell Viability of TNBC/IBC Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) for Cell Viability (72h) | Citation |
| HCC1187 | TNBC | ~1-20 µM (range for various TNBC/IBC lines) | |
| BCX-010 | TNBC/IBC | ~1-20 µM (range for various TNBC/IBC lines) | |
| SUM-149 PT | TNBC/IBC | ~1-20 µM (range for various TNBC/IBC lines) | |
| FC-IBC02 | IBC | ~1-20 µM (range for various TNBC/IBC lines) |
Note: Specific IC₅₀ values for viability for each cell line after 72h treatment were not detailed in the primary source but were reported to be in the 1-20 µM range.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in TNBC cell lines.
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (CellTiter-Blue®)
This protocol is adapted from the Promega CellTiter-Blue® Cell Viability Assay Technical Bulletin.[2][3]
Objective: To determine the effect of this compound on the viability of TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., HCC1187, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear-bottom, black-sided plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
CellTiter-Blue® Reagent (Promega)
-
Phosphate-Buffered Saline (PBS)
-
Plate-reading fluorometer (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count TNBC cells.
-
Seed 5,000 - 10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. Include a vehicle control (e.g., DMSO at the same concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
-
Assay:
-
After incubation, add 20 µL of CellTiter-Blue® Reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of media-only (no cells) wells from all other wells.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot cell viability (%) against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7)
This protocol is based on the Promega Caspase-Glo® 3/7 Assay Technical Bulletin.
Objective: To measure the induction of apoptosis by this compound through the activity of caspases 3 and 7.
Materials:
-
TNBC cells cultured and treated as in Protocol 1.
-
96-well white-walled, clear-bottom plates.
-
Caspase-Glo® 3/7 Reagent (Promega).
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the Cell Viability Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of media-only wells.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol provides a general method for cell cycle analysis.
Objective: To determine the effect of this compound on the cell cycle distribution of TNBC cells.
Materials:
-
TNBC cells cultured in 6-well plates.
-
This compound stock solution.
-
PBS (ice-cold).
-
70% Ethanol (B145695) (ice-cold).
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Seed TNBC cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (including a vehicle control) for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blotting
This is a general protocol for Western blotting to analyze protein expression.
Objective: To assess the levels of key proteins involved in apoptosis (e.g., cleaved PARP) and signaling pathways (e.g., phospho-IκBα, total IκBα) following treatment with this compound.
Materials:
-
TNBC cells cultured and treated in 6-well or 10 cm dishes.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved PARP, anti-p-IκBα, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration and add Laemmli buffer. Boil for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ. Normalize the intensity of the target protein to the loading control.
-
Conclusion
The selective inhibition of LMP7 presents a promising therapeutic strategy for triple-negative breast cancer. The protocols and data provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar compounds in TNBC cell lines. These studies will be crucial for the continued development of novel targeted therapies for this challenging disease.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Lmp7-IN-1 not showing effect in western blot
Welcome to the technical support center for Lmp7-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to observing the effects of this compound via western blot.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound treatment on total LMP7 protein levels in a western blot?
A1: this compound is a selective inhibitor of the chymotrypsin-like activity of the LMP7 (also known as PSMB8) subunit of the immunoproteasome.[1] Its primary mechanism involves binding to the active site of the LMP7 protein, thereby inhibiting its proteolytic function. Therefore, you should not expect to see a decrease in the total amount of LMP7 protein on your western blot following treatment. The inhibitor affects the protein's function, not its expression or stability. In some systems, prolonged inhibition of one proteasome subunit can even lead to compensatory expression of other subunits.[2]
Q2: My western blot shows no change in the LMP7 band after this compound treatment. Does this mean the inhibitor is not working?
A2: Not necessarily. As explained in Q1, this compound inhibits LMP7's enzymatic activity. A western blot for total LMP7 protein is not a direct measure of its activity. To confirm the inhibitor's efficacy, you should consider the following:
-
Assess a downstream marker: The most effective way to demonstrate the inhibitor's effect is to measure a downstream biological outcome that is dependent on LMP7 activity. This could include a reduction in the production of certain cytokines like IL-23, IFN-γ, or IL-2.[1]
-
Perform a proteasome activity assay: A more direct method is to use a specific fluorogenic substrate to measure the chymotrypsin-like activity of the immunoproteasome in cell lysates treated with this compound versus a vehicle control.[2]
-
Look for a band shift: Some covalent inhibitors, like the related compound ONX 0914, can cause a slight upward shift in the apparent molecular weight of their target protein on a western blot due to the covalent modification.[3] While not guaranteed for this compound, it is a possibility to look for.
Q3: The signal for my LMP7 protein is very weak or absent on the western blot, even in my control samples. What could be the issue?
A3: A weak or absent signal for LMP7 can stem from several factors related to your sample preparation and western blot protocol. Common issues include:
-
Low Protein Load: Ensure you are loading a sufficient amount of total protein per well.[4][5]
-
Poor Lysis: The lysis buffer used may not be optimal for extracting nuclear and cytoplasmic proteins like LMP7.[6] Consider using a robust buffer like RIPA buffer and ensure complete lysis.
-
Protein Degradation: Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation to prevent degradation.[4][6]
-
Antibody Issues: The primary antibody concentration may be too low, or the antibody itself may not be effective.[4] Ensure you are using a validated anti-LMP7 antibody at the recommended dilution.
-
Suboptimal Transfer: Inefficient protein transfer from the gel to the membrane can lead to weak signals. Verify transfer efficiency using Ponceau S staining.[4][7]
Q4: I am seeing multiple bands on my western blot for LMP7. Which one is correct?
A4: The LMP7 protein (PSMB8) is expressed as a precursor protein of approximately 28-30 kDa, which is then cleaved to form the mature, active subunit of around 21-23 kDa.[8][9] It is possible to detect both the pro-form and the mature form on a western blot. Your antibody datasheet should specify which form(s) it recognizes.[8] Always check the expected molecular weight and compare it to the bands you observe. Non-specific bands can also arise from issues like antibody cross-reactivity or high antibody concentrations.
Troubleshooting Guide: Weak or No LMP7 Signal
Use the following table to troubleshoot common issues when you observe a weak or absent LMP7 band in your western blot experiment.
| Potential Cause | Recommendation | Supporting Data/Rationale |
| Inhibitor Preparation/Storage | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure the solvent used is appropriate and will not affect cell viability. | Small molecule inhibitors can degrade over time if not stored correctly. Repeated freeze-thaw cycles should be avoided. |
| Cell Treatment Conditions | Optimize the concentration and incubation time of this compound. A dose-response and time-course experiment is recommended. | Insufficient concentration or duration of treatment may not be enough to achieve significant target engagement. |
| Protein Sample Preparation | Use a lysis buffer containing strong detergents (e.g., RIPA buffer). Always include a protease inhibitor cocktail.[5][6] Quantify protein concentration and load at least 20-40 µg of total protein per lane. | LMP7 is located in the cytoplasm and nucleus.[9] Incomplete lysis will result in low protein yield. Proteases released during lysis can degrade the target protein. |
| Primary Antibody | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[10] Use an antibody known to be effective for western blotting. | Low antibody concentration or affinity is a common cause of weak signals. Longer incubation allows for more binding. |
| Secondary Antibody & Detection | Ensure the secondary antibody is appropriate for the primary antibody's host species. Use fresh detection reagents (e.g., ECL substrate) as they can lose activity over time.[4] | An incorrect or inactive secondary antibody/detection system will fail to produce a signal. |
| Blocking and Washing | Over-blocking can sometimes mask the epitope.[10] Reduce blocking time or try a different blocking agent (e.g., BSA instead of milk). Conversely, ensure blocking is sufficient to prevent high background. Excessive washing can strip the antibody from the blot.[4] | Blocking is a critical step that needs optimization. Non-fat dry milk can sometimes interfere with antibody binding. |
Experimental Protocols
Protocol 1: Cell Lysis for LMP7 Detection
-
Preparation: Pre-cool a microcentrifuge to 4°C. Prepare ice-cold PBS and RIPA buffer supplemented with a protease inhibitor cocktail.
-
Cell Harvest: Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (e.g., 150 µL for a 6-well plate).
-
Scraping: Use a cell scraper to scrape the adherent cells into the RIPA buffer. Transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C.[7]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-cooled tube, avoiding the pellet. This supernatant contains the soluble proteins.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Store the protein lysates at -80°C or proceed to the next step.
Protocol 2: Western Blotting for LMP7
-
Sample Preparation: Thaw protein lysates on ice. Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples into the wells of an SDS-PAGE gel (a 12% or 4-20% gradient gel is suitable for LMP7's size). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.[7]
-
Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-LMP7 primary antibody diluted in the blocking buffer. Incubation is typically done for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1-2 hours at room temperature.[11]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the blot with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visual Guides
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the immunoproteasome.
Caption: Standard experimental workflow for LMP7 western blotting.
Caption: Decision tree for troubleshooting a weak or absent LMP7 signal.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 4. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. bio-rad.com [bio-rad.com]
- 8. PSMB8/LMP7 (D1K7X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
- 10. bosterbio.com [bosterbio.com]
- 11. 7tmantibodies.com [7tmantibodies.com]
potential off-target effects of Lmp7-IN-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of Lmp7-IN-1, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i).[1][2] It is a boronic acid derivative with a reported IC50 of 1.83 nM for LMP7.[1][2] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is involved in processing antigens for MHC class I presentation and regulating inflammatory responses.[3][4][5]
Q2: What are "off-target effects" and why are they a concern at high concentrations?
Off-target effects occur when a compound interacts with and modulates the function of proteins other than its intended primary target.[6][7] While this compound is designed to be selective for LMP7, at sufficiently high concentrations, it may begin to bind to other proteins with lower affinity. This can lead to unintended biological consequences, confounding experimental results and potentially causing cellular toxicity. This phenomenon is concentration-dependent because the binding of a drug to its targets (both on- and off-target) is governed by the principles of mass action. Higher concentrations can drive the binding to lower-affinity sites that would not be significantly occupied at lower, more selective concentrations.
Q3: What are the potential off-targets for a selective LMP7 inhibitor like this compound?
Based on the class of compound and data from similar immunoproteasome inhibitors, potential off-targets could include:
-
Other Proteasome Subunits: The most likely off-targets are other catalytically active subunits of the proteasome, such as the constitutive proteasome subunit β5 and other immunoproteasome subunits like LMP2 (β1i) and MECL-1 (β2i).[8][9] For example, the inhibitor ONX 0914, also described as LMP7-selective, has been shown to inhibit LMP2 at higher concentrations (e.g., 300 nM) with prolonged exposure.[3][5]
-
Unrelated Protein Classes (e.g., Kinases): Small molecule inhibitors can sometimes interact with ATP-binding pockets or other conserved domains in unrelated proteins, such as protein kinases. A comprehensive kinome scan would be required to rule out such interactions.[10]
Q4: How does the selectivity of this compound compare to other proteasome inhibitors?
Highly selective LMP7 inhibitors like M3258 have been developed to have a favorable safety profile compared to pan-proteasome inhibitors (e.g., Bortezomib), which target both the constitutive and immunoproteasomes.[8][11] Pan-inhibitors are associated with a broader range of toxicities, likely due to the inhibition of the ubiquitously expressed constitutive proteasome in healthy tissues.[8][12] The goal of selective inhibitors is to target the immunoproteasome in immune or cancer cells while sparing the constitutive proteasome in other tissues.
Troubleshooting Guide
This guide is intended to help researchers who are observing unexpected or inconsistent results in their experiments with this compound.
| Problem / Observation | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity or Apoptosis | At high concentrations, this compound may be inhibiting the constitutive proteasome subunit β5, leading to broad proteasome inhibition and general cytotoxicity, similar to pan-PIs. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that gives the desired on-target effect (LMP7 inhibition) without significant cytotoxicity. 2. Use a Positive Control: Compare results with a known pan-proteasome inhibitor. 3. Assess Proteasome Subunit Activity: Use a biochemical assay to measure the activity of LMP7, β5, and LMP2 in cell lysates after treatment. |
| Altered Cytokine Profile or T-cell Differentiation Not Matching LMP7-knockout Phenotype | The observed phenotype may result from the co-inhibition of LMP7 and another subunit, such as LMP2. Studies with ONX 0914 have shown that dual inhibition of LMP7 and LMP2 is required for certain anti-inflammatory effects, like potent IL-6 secretion inhibition and amelioration of autoimmune disease models.[5][9] | 1. Titrate this compound: Lower the concentration to see if the unexpected phenotype disappears, suggesting it was an off-target effect. 2. Use Comparator Compounds: Test a highly selective LMP2 inhibitor alone and in combination with this compound. Compare the results to those from ONX 0914 at a concentration known to inhibit both subunits (e.g., 300 nM).[5] |
| Inconsistent Results Between Batches or Experiments | The effective concentration of the inhibitor might be variable due to factors like cell density, passage number, or activation state, which can alter immunoproteasome expression levels. | 1. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and stimulation conditions. 2. Confirm Target Engagement: For each experiment, verify LMP7 inhibition using a biochemical assay on lysates from a satellite group of treated cells. |
Data Presentation: Inhibitor Selectivity Profile
The following tables summarize the potency of this compound and provide context by comparing it with other relevant proteasome inhibitors.
Table 1: Potency of this compound
| Compound | Target | IC50 (nM) | Compound Class | Reference |
|---|
| this compound | LMP7 (β5i) | 1.83 | Boronic Acid Derivative |[1] |
Table 2: Selectivity Profile of Comparator Proteasome Inhibitors
| Compound | Primary Target(s) | Potency / Selectivity Notes | Potential Off-Targets at High Conc. | Reference |
|---|---|---|---|---|
| M3258 | LMP7 (β5i) | Highly selective and reversible. IC50 values between 2-37 nM in cellular assays. | Low, favorable non-clinical safety profile reported.[11] | [8] |
| ONX 0914 | LMP7 (β5i) | Described as LMP7-selective (15-40 fold vs β5). | LMP2 (β1i) . Prolonged exposure at ~300 nM leads to significant LMP2 inhibition.[3][5] | [9][13] |
| Bortezomib | Pan-Proteasome | Potently inhibits LMP7 and constitutive subunit β5. | N/A (designed as a pan-inhibitor) | [8] |
| Carfilzomib | Pan-Proteasome | Primarily inhibits β5 and LMP7 with near equal potency. | N/A (designed as a pan-inhibitor) |[14] |
Experimental Protocols
Protocol 1: Biochemical Assay for Proteasome Subunit Activity
This protocol allows for the direct measurement of LMP7, LMP2, and β5 activity in cell lysates to assess inhibitor selectivity and target engagement.
Methodology:
-
Cell Lysis:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 20 mM HEPES, 2 mM ATP, 5 mM MgCl2, pH 7.6) via sonication or Dounce homogenization on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Activity Assay:
-
Determine total protein concentration of the lysate using a BCA or Bradford assay.
-
In a 96-well black plate, add 20-50 µg of total protein per well.
-
Add the specific fluorogenic peptide substrate to each well.
-
LMP7 (Chymotrypsin-like): Suc-LLVY-AMC or (Ac-ANW)2R110
-
LMP2 (Trypsin-like): Bz-VGR-AMC
-
β5 (Chymotrypsin-like): Suc-LLVY-AMC
-
-
Incubate the plate at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm for AMC substrates).
-
Calculate the rate of substrate cleavage (slope of fluorescence vs. time).
-
Normalize the activity of treated samples to a vehicle control (e.g., DMSO) to determine the percent inhibition.
-
Protocol 2: Cell-Based Assay for Cytokine Secretion
This protocol assesses the functional consequence of LMP7 inhibition on inflammatory signaling.
Methodology:
-
Cell Plating and Treatment:
-
Plate immune cells (e.g., human PBMCs or mouse splenocytes) in a 96-well plate.
-
Pre-treat cells with a serial dilution of this compound (and relevant controls like ONX 0914) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), overnight.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of key cytokines (e.g., IL-6, TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the IC50 for the inhibition of cytokine secretion. Compare this functional IC50 to the biochemical IC50 for LMP7.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved nonclinical safety profile of a novel, highly selective inhibitor of the immunoproteasome subunit LMP7 (M3258) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LMP7-Specific Inhibitor M3258 Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer [mdpi.com]
- 13. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors [mdpi.com]
- 14. kezarlifesciences.com [kezarlifesciences.com]
Technical Support Center: Optimizing LMP7 Inhibitor Working Concentration for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal working concentration of selective LMP7 inhibitors while maintaining cell viability. The information provided is based on published data for well-characterized LMP7 inhibitors and offers a framework for troubleshooting common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a selective LMP7 inhibitor?
A selective LMP7 inhibitor is a small molecule that specifically targets and inhibits the chymotrypsin-like proteolytic activity of the LMP7 (low-molecular-mass polypeptide 7, also known as β5i or PSMB8) subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells and can be induced in other cells by inflammatory cytokines.[2][3][4] By inhibiting LMP7, these compounds can modulate immune responses, block cytokine production, and induce apoptosis in cancer cells that rely on the immunoproteasome for survival, such as multiple myeloma.[1][2]
Q2: How do I determine the starting concentration for my cell viability experiments?
A good starting point is to perform a dose-response experiment with a wide range of concentrations. Based on published data for various LMP7 inhibitors, a range from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) is often effective.[5] For instance, the LMP7 inhibitor M3258 has shown IC50 values for LMP7 inhibition in the low nanomolar range (2-37 nmol/L) in various cell lines.[1] The corresponding effect on cell viability and apoptosis in multiple myeloma cell lines was observed in the hundreds of nanomolar range.[1]
Q3: What are the common causes of excessive cytotoxicity in my experiments?
High levels of cell death can be attributed to several factors:
-
High Inhibitor Concentration: Concentrations significantly above the IC50 for the target can lead to off-target effects and non-specific toxicity.[6]
-
Prolonged Exposure: Continuous exposure to the inhibitor can disrupt essential cellular processes, leading to cumulative toxicity.[6]
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[6]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to LMP7 inhibition.
Q4: How can I confirm that the observed effect is due to LMP7 inhibition?
To confirm on-target activity, you can perform a western blot to measure the accumulation of ubiquitinated proteins, a hallmark of proteasome inhibition. Additionally, you can use a fluorogenic peptide substrate specific for LMP7 to directly measure the inhibition of its proteolytic activity in cell lysates.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of unexpected cell death. | Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal non-toxic concentration. Start with a broad range of concentrations.[6] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[6] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[6] | |
| Cell line is particularly sensitive. | Consider using a more robust cell line or perform extensive optimization of concentration and exposure time. | |
| Inconsistent results between experiments. | Incomplete solubilization of the inhibitor. | Ensure the inhibitor is fully dissolved in the stock solution and working solutions. |
| Instability of the inhibitor in culture media. | Prepare fresh dilutions for each experiment. Assess the stability of the compound in your specific cell culture medium.[7] | |
| Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment. | |
| No observable effect on cell viability. | Inhibitor concentration is too low. | Increase the concentration of the inhibitor. Confirm the potency of your inhibitor stock. |
| Inhibitor is not cell-permeable. | Verify the cell permeability of the inhibitor from the manufacturer's data or relevant literature. | |
| Incorrect timing of inhibitor addition. | Optimize the timing of inhibitor treatment relative to your experimental endpoint. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selective LMP7 Inhibitors
| Compound | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| M3258 | LMP7 Inhibition (Cell-free) | Human LMP7 | 4.1 nmol/L | [1] |
| M3258 | LMP7 Inhibition (Cellular) | MM.1S (Multiple Myeloma) | 2 nmol/L | [1] |
| M3258 | LMP7 Inhibition (Cellular) | U266B1 (Multiple Myeloma) | 37 nmol/L | [1] |
| M3258 | Cell Viability (IC50) | MM.1S (Multiple Myeloma) | 367 nmol/L | [1] |
| M3258 | Apoptosis Induction (EC50) | MM.1S (Multiple Myeloma) | 420 nmol/L | [1] |
| ONX 0914 | LMP7 Inhibition (Cellular) | PBMCs | Not specified, used at 300 nM | [8] |
| ONX 0914 | T-cell Differentiation | Murine CD4+ T-cells | Not specified, used at various concentrations | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the LMP7 inhibitor in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the LMP7 inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Measurement: After incubation, bring the plate to room temperature. Add CellTiter-Glo® Reagent according to the manufacturer's instructions. Mix well on an orbital shaker to induce cell lysis.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Ubiquitinated Proteins
-
Cell Treatment and Lysis: Treat cells with the LMP7 inhibitor or vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the accumulation of high molecular weight ubiquitinated protein smears as an indicator of proteasome inhibition. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: Simplified signaling pathway of LMP7 inhibition.
Caption: Experimental workflow for optimizing LMP7 inhibitor concentration.
Caption: Troubleshooting decision tree for cell viability experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lmp7-IN-1 stability and degradation in cell culture media
Welcome to the technical support center for Lmp7-IN-1, a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in cell culture media, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the LMP7 (Low Molecular Mass Protein 7 or β5i) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by inflammatory signals in other cells. By inhibiting the chymotrypsin-like activity of LMP7, this compound can modulate downstream signaling pathways involved in inflammation, antigen presentation, and cell survival.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How should I store the this compound stock solution?
A3: For long-term storage, it is recommended to store the this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for a few days, protected from light.
Q4: What is the stability of this compound in cell culture media?
A4: As a boronic acid derivative, this compound may be susceptible to degradation in aqueous environments like cell culture media. Boronic acids can undergo hydrolysis and oxidation.[1][2] The stability can be influenced by factors such as pH, temperature, and the presence of certain media components.[3] It is crucial to perform a stability assessment under your specific experimental conditions.
Q5: How can I improve the stability of this compound in my experiments?
A5: To mitigate potential degradation, consider the following:
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Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
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Minimize Exposure: Reduce the time the compound spends in aqueous solution before being added to the cells.
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Component Check: If you suspect media components are causing degradation, you can test the stability of this compound in a simpler buffer (e.g., PBS) and in media with and without serum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected activity of this compound | Degradation of the compound: this compound, as a boronic acid derivative, may be unstable in aqueous cell culture media, leading to a decrease in the effective concentration over time.[1][2] | - Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment.- Prepare fresh working solutions from a frozen stock for each experiment.- Consider replenishing the media with fresh this compound during long-term experiments. |
| Improper storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation of the stock solution. | - Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.- Protect the stock solution from light. | |
| Precipitation of the compound: The final concentration of this compound in the cell culture medium may exceed its solubility, leading to precipitation. | - Visually inspect the media for any precipitate after adding this compound.- Determine the solubility of this compound in your cell culture medium.- Ensure the final DMSO concentration is not causing the compound to fall out of solution. | |
| High variability between experimental replicates | Inconsistent compound concentration: Inaccurate pipetting of the viscous DMSO stock solution or incomplete mixing can lead to variations in the final concentration. | - Use positive displacement pipettes for handling DMSO stock solutions.- Ensure thorough mixing of the working solution before adding it to the cells. |
| Cell density variations: Differences in cell seeding density can affect the cellular response to the inhibitor. | - Ensure a uniform cell suspension and accurate cell counting before seeding. | |
| Unexpected cellular toxicity | DMSO toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration in the cell culture medium is at a non-toxic level (typically <0.5%).- Include a vehicle control (media with the same concentration of DMSO) in your experiments. |
| Off-target effects: At high concentrations, the inhibitor may have off-target effects. | - Perform a dose-response experiment to determine the optimal concentration range for specific LMP7 inhibition.- If possible, use a structurally distinct LMP7 inhibitor as a control to confirm that the observed phenotype is due to LMP7 inhibition. |
Quantitative Data Summary
| Cell Culture Medium | Supplement | Incubation Time (hours) | Temperature (°C) | Remaining this compound (%) |
| DMEM | 10% FBS | 0 | 37 | 100 |
| DMEM | 10% FBS | 6 | 37 | Data to be determined |
| DMEM | 10% FBS | 12 | 37 | Data to be determined |
| DMEM | 10% FBS | 24 | 37 | Data to be determined |
| RPMI-1640 | 10% FBS | 0 | 37 | 100 |
| RPMI-1640 | 10% FBS | 6 | 37 | Data to be determined |
| RPMI-1640 | 10% FBS | 12 | 37 | Data to be determined |
| RPMI-1640 | 10% FBS | 24 | 37 | Data to be determined |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a cell-free culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for protein precipitation
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Prepare enough volume for all time points.
-
Incubation:
-
Dispense equal volumes of the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At each designated time point, remove one tube.
-
The T=0 sample should be processed immediately after preparation.
-
-
Sample Processing (Protein Precipitation):
-
To a 100 µL aliquot of the media sample, add 200 µL of cold acetonitrile (or another suitable solvent) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS method.
-
-
Data Calculation:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at time t / Peak Area at time 0) x 100
-
Visualizations
Caption: Simplified signaling pathways involving the LMP7 subunit of the immunoproteasome.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: LMP7 Enzymatic Activity Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing LMP7 enzymatic activity assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments.
Section 1: Low or No Fluorescent Signal
Question: Why am I observing a very low or completely absent fluorescent signal?
Answer: A weak or absent signal can stem from several factors. A systematic evaluation of the following is recommended:
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Inactive Enzyme: Ensure the LMP7 enzyme has been stored and handled correctly to maintain its activity. Avoid multiple freeze-thaw cycles.[1] It is advisable to prepare fresh enzyme dilutions for each experiment.
-
Incorrect Reagent Preparation or Storage:
-
Substrate Degradation: Fluorogenic substrates like Suc-LLVY-AMC are sensitive to light and pH. They should be stored protected from light and dissolved in a suitable solvent such as DMSO.[2]
-
Improperly Thawed Components: Thaw all reagents completely and mix them gently before use to ensure homogeneity.[1]
-
-
Suboptimal Assay Conditions:
-
Incorrect Wavelengths: Verify that your plate reader is set to the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., AMC). For AMC, the excitation is typically around 360-380 nm and emission is around 440-460 nm.[2]
-
Assay Buffer Temperature: The assay buffer should be at room temperature for optimal performance.[1]
-
Incubation Time and Temperature: Ensure that the incubation times and temperatures are aligned with the recommended protocol.[1]
-
-
Instrument Settings:
-
Incorrect Gain Settings: An inappropriately low gain setting on the plate reader can lead to a weak signal.
-
Number of Flashes: A higher number of flashes per read can reduce variability and background noise, especially for samples with low signal.
-
Section 2: High Background Fluorescence
Question: What are the common causes of high background fluorescence and how can I reduce it?
Answer: High background can obscure the true signal from your enzymatic reaction. Consider the following potential causes and solutions:
-
Substrate Autohydrolysis: The fluorogenic substrate may hydrolyze spontaneously in the assay buffer. This can be tested with a "no-enzyme" control well containing only the substrate and buffer. If autohydrolysis is significant, prepare the substrate solution immediately before use.
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Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent compounds. Use high-purity water and reagents to prepare fresh buffers.
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Compound Autofluorescence: If testing inhibitors, the compound itself may be fluorescent at the assay wavelengths. This can be checked by measuring the fluorescence of the compound in the assay buffer without the enzyme or substrate.
-
Well-to-Well Contamination: Be meticulous with pipetting to prevent cross-contamination, particularly when adding high-concentration standards or inhibitors.[1]
-
Choice of Microplate: Using black, opaque-bottom microplates is crucial for fluorescence assays to minimize background from scattered light and neighboring wells.[1]
Section 3: Inconsistent Results and High Variability
Question: My results are not reproducible and show high variability between wells. What should I do?
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.[1] Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed into all wells.[1]
-
Incomplete Mixing: Ensure that all components in each well are thoroughly mixed before starting the measurement.
-
Temperature Gradients: Uneven temperature across the microplate can lead to variations in enzyme activity. Allow the plate to equilibrate to the desired temperature before starting the reaction.
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Evaporation: Evaporation from the outer wells of a microplate can concentrate the reactants and alter the reaction rate. Using a plate sealer or ensuring a humidified environment in the incubator can mitigate this.
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Microplate Type: Different microplates can have varying protein binding properties, which may affect enzyme and substrate availability.[3] Consistency in the type and brand of microplate used is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the key catalytic subunits of the immunoproteasome? The immunoproteasome contains three distinct catalytic β-subunits that replace their constitutive counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[3][4][5]
Q2: What is a commonly used fluorogenic substrate for measuring the chymotrypsin-like activity of LMP7? Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin) is a widely used fluorogenic substrate for the chymotrypsin-like activity of the proteasome, including the LMP7 subunit.[2][6]
Q3: What are some specific inhibitors of LMP7? Several specific inhibitors for LMP7 have been developed, including PR-957 (also known as ONX 0914), M3258, and PRN1126.[6][7][8] It's important to note that some inhibitors, like ONX 0914, may also inhibit other subunits such as LMP2 at higher concentrations or with prolonged exposure.[6]
Q4: How can I ensure the signal I'm measuring is specific to LMP7 activity? To confirm specificity, you can run parallel reactions in the presence of a specific LMP7 inhibitor. A significant reduction in the fluorescent signal in the presence of the inhibitor would indicate that the measured activity is primarily due to LMP7.[2]
Q5: What is a typical concentration range for the Suc-LLVY-AMC substrate? The working concentration for Suc-LLVY-AMC is typically in the range of 50-200 µM.[2] However, it is always recommended to optimize the substrate concentration for your specific experimental conditions.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range/Value | Notes |
| LMP7 Enzyme | Assay-dependent | Titrate to determine the optimal concentration that yields a linear reaction rate. |
| Suc-LLVY-AMC Substrate | 50 - 200 µM | Prepare fresh and protect from light.[2] |
| LMP7 Inhibitor (e.g., PR-957) | Varies by inhibitor | Determine the IC50 for your specific assay conditions. |
| DMSO (in final reaction) | < 1-2% | High concentrations of DMSO can inhibit enzyme activity.[9] |
| Incubation Temperature | 37°C | Most enzymatic assays perform optimally at this temperature.[2] |
| Incubation Time | 20 - 60 minutes | Monitor kinetics to ensure measurements are taken within the linear phase of the reaction.[2] |
Table 2: Instrument Settings for Fluorescence Detection of AMC
| Parameter | Recommended Setting |
| Excitation Wavelength | 360 - 380 nm |
| Emission Wavelength | 440 - 460 nm |
| Plate Type | Black, opaque bottom |
| Read Mode | Kinetic |
Experimental Protocols
Detailed Protocol for LMP7 Enzymatic Activity Assay using Suc-LLVY-AMC
This protocol provides a general framework for measuring the chymotrypsin-like activity of LMP7.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer, for example, 20 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT. Warm the buffer to room temperature before use.
-
LMP7 Enzyme Stock Solution: Reconstitute the lyophilized LMP7 enzyme in the assay buffer to a desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Suc-LLVY-AMC Substrate Stock Solution: Dissolve Suc-LLVY-AMC in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
LMP7 Inhibitor Stock Solution (Optional): Dissolve the specific LMP7 inhibitor (e.g., PR-957) in DMSO to a stock concentration of 1 mM. Store at -20°C.
-
Positive Control: A cell lysate known to have high immunoproteasome activity can be used.
-
Negative Control: Assay buffer without the enzyme.
2. Assay Procedure:
-
Prepare Master Mixes: Prepare a master mix containing the assay buffer and LMP7 enzyme. If using an inhibitor, prepare a separate master mix with the inhibitor.
-
Plate Setup:
-
Add 50 µL of the appropriate master mix to the wells of a black, opaque-bottom 96-well plate.
-
For inhibitor wells, pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
-
Substrate Addition: Prepare a working solution of Suc-LLVY-AMC in the assay buffer. Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
3. Data Analysis:
-
Plot the Data: Plot the relative fluorescence units (RFU) against time for each well.
-
Determine the Reaction Rate: Identify the linear portion of the curve and calculate the slope (Vmax), which represents the initial reaction rate (ΔRFU/min).
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Calculate Specific Activity: If the concentration of the LMP7 enzyme is known, the specific activity can be calculated using a standard curve of free AMC.
-
Inhibitor Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Visualizations
Caption: Workflow for the LMP7 enzymatic activity assay.
Caption: A logical guide to troubleshooting common LMP7 assay issues.
Caption: LMP7 inhibition can modulate the TGFβ/Smad signaling pathway.[8][10]
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. ubpbio.com [ubpbio.com]
- 3. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 5. A Critical Role for the Inducible Proteasomal Subunits LMP7 and MECL1 in Cytokine Production by Activated Murine Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGFβ/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the Immunoproteasome Subunit LMP7 Ameliorates Cerebral White Matter Demyelination Possibly via TGF β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
inconsistent in vivo efficacy with Lmp7-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent in vivo efficacy with Lmp7-IN-1, a selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i).
Troubleshooting Guide: Inconsistent In Vivo Efficacy
Researchers using this compound may observe variable or weaker than expected therapeutic outcomes in preclinical models. This guide addresses common issues and provides systematic troubleshooting steps.
Problem: this compound shows reduced or no efficacy in our in vivo model of [Autoimmune Disease/Inflammation] compared to published data for other immunoproteasome inhibitors.
Potential Cause 1: Requirement for Dual Lmp2/Lmp7 Inhibition
Recent studies indicate that for robust anti-inflammatory effects in some autoimmune models, concurrent inhibition of both the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome is necessary.[1][2][3] Highly selective LMP7 inhibitors, like this compound, have demonstrated muted or ineffective outcomes in certain in vivo models when used alone.[1][4] In contrast, broader-acting inhibitors like ONX-0914 (also known as PR-957), initially characterized as LMP7-selective, have been shown to also inhibit LMP2 at effective doses, which may account for their greater efficacy in some studies.[2][5][6]
Troubleshooting Steps:
-
Review Inhibitor Specificity: Confirm the selectivity profile of your this compound batch. While highly selective, understanding any minor off-target effects is crucial.
-
Consider a Combination Approach: If your model permits, consider co-administering this compound with a selective LMP2 inhibitor.[1][4]
-
Use a Broader Spectrum Inhibitor as a Positive Control: Employ an inhibitor known to target both LMP7 and LMP2, such as ONX-0914, as a positive control to validate that the immunoproteasome is a viable target in your model.[6]
Potential Cause 2: Suboptimal Dosing and Pharmacokinetics
The dose, route of administration, and formulation can significantly impact the in vivo exposure and efficacy of this compound.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose of this compound in your specific model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma and tissue concentrations of this compound over time to ensure adequate exposure at the target site. Correlate drug levels with a pharmacodynamic marker of LMP7 inhibition (e.g., inhibition of chymotrypsin-like activity in tissue lysates).
-
Optimize Formulation and Administration Route: Investigate alternative formulations or routes of administration (e.g., intravenous, subcutaneous, oral) to improve bioavailability and target tissue exposure.
Potential Cause 3: Model-Specific Factors
The underlying pathophysiology of the chosen in vivo model may influence its sensitivity to LMP7 inhibition.
Troubleshooting Steps:
-
Assess Immunoproteasome Expression: Confirm the expression levels of LMP7 and LMP2 in the target tissues of your animal model during active disease. The therapeutic efficacy of this compound will depend on the presence of the immunoproteasome.
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Evaluate the Role of Different Immune Cells: The therapeutic effect of LMP7 inhibition can be cell-type specific. For instance, it has been shown to block the production of IL-23 by monocytes and IFN-γ and IL-2 by T cells.[7][8] Understanding the key cellular drivers of pathology in your model can help interpret the results.
Summary of In Vivo Efficacy Data for Immunoproteasome Inhibitors
| Inhibitor | Target(s) | Efficacy in Autoimmune Models | Key Findings | Citations |
| ONX-0914 (PR-957) | LMP7 and LMP2 | Effective in models of rheumatoid arthritis, colitis, multiple sclerosis, and lupus. | Efficacy is likely due to the combined inhibition of both LMP7 and LMP2.[5] | [2][5][7] |
| Highly Selective LMP7 Inhibitors (e.g., PRN1126) | LMP7 | Muted or ineffective in some models of inflammatory arthritis, IBD, and EAE when used alone. | Suggests that LMP7 inhibition alone is insufficient for a robust anti-inflammatory response in certain contexts. | [1][3][4] |
| KZR-616 | LMP7 and LMP2 | In clinical development for autoimmune diseases. | A dual inhibitor designed based on the finding that combined LMP7/LMP2 inhibition is more effective. | [4][5] |
| M3258 | LMP7 | Shows efficacy in multiple myeloma models and reshapes the tumor microenvironment in breast cancer models. | Demonstrates that selective LMP7 inhibition can be effective in specific cancer contexts. | [9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the LMP7 (Low Molecular Mass Polypeptide 7 or β5i) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells following exposure to inflammatory cytokines.[5][7] LMP7 possesses chymotrypsin-like proteolytic activity. By inhibiting this activity, this compound can modulate downstream inflammatory processes, including antigen presentation and the production of pro-inflammatory cytokines like IL-23, TNF-α, IFN-γ, and IL-2.[7][8][10]
Q2: Why is my highly selective Lmp7 inhibitor not working in my in vivo model?
Several studies have shown that highly selective LMP7 inhibitors can have limited efficacy in certain autoimmune disease models.[1][4] The prevailing hypothesis is that for a broad anti-inflammatory effect, inhibition of both LMP7 and another immunoproteasome subunit, LMP2 (β1i), is required.[2][3] The well-characterized immunoproteasome inhibitor ONX-0914, which shows efficacy in many models, inhibits both LMP7 and LMP2 at therapeutic doses.[2][6] Therefore, the lack of efficacy of your selective inhibitor may be due to the need for dual subunit inhibition in your specific experimental context.
Q3: How can I confirm that this compound is active in my animals?
To confirm target engagement in vivo, you can perform a pharmacodynamic (PD) assay. This typically involves collecting blood or tissue samples at various time points after administering this compound and measuring the chymotrypsin-like activity of the proteasome. A significant reduction in this activity compared to vehicle-treated animals would confirm that the inhibitor is reaching its target and is active.[8]
Q4: What are the key signaling pathways affected by LMP7 inhibition?
LMP7 inhibition has been shown to impact several key immune signaling pathways:
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Cytokine Production: It can suppress the production of pro-inflammatory cytokines such as IL-23, TNF-α, IFN-γ, and IL-2.[7][8]
-
T-Cell Differentiation: It can suppress the differentiation of pro-inflammatory T helper cells (Th1 and Th17) and promote the development of regulatory T cells (Tregs).[11]
-
STAT Signaling: Inhibition of LMP7 has been linked to reduced phosphorylation of STAT1 and STAT3, key transcription factors in T-cell differentiation.[11]
Experimental Protocols & Methodologies
Protocol 1: In Vivo Dosing and Sample Collection for PD Analysis
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Animal Model: Use an appropriate mouse model of autoimmune disease (e.g., collagen-induced arthritis, dextran (B179266) sodium sulfate-induced colitis).
-
Inhibitor Preparation: Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 90% corn oil). The formulation should be optimized for the chosen route of administration.
-
Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral). A typical dose for a similar compound like ONX-0914 is 10 mg/kg.[2][6]
-
Sample Collection: At selected time points post-administration (e.g., 1, 4, 8, and 24 hours), collect whole blood and target tissues (e.g., spleen, kidney).
-
Sample Processing: Process tissues to isolate proteasomes for activity assays.
Protocol 2: Proteasome Activity Assay
-
Lysate Preparation: Homogenize tissues in a suitable lysis buffer to extract proteins.
-
Fluorogenic Substrate Assay: Measure the chymotrypsin-like activity of the proteasome using a fluorogenic substrate such as Suc-LLVY-AMC.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the total protein concentration in the lysate. Compare the activity in samples from this compound-treated animals to that from vehicle-treated controls to determine the percentage of inhibition.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 4. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors [mdpi.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 7. kezarlifesciences.com [kezarlifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lmp7-IN-1 Induced Cytotoxicity in Primary Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing Lmp7-IN-1 induced cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a designation for a selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7, also known as β5i or PSMB8), a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is involved in processing antigens for presentation on MHC class I molecules and regulating cytokine production. By inhibiting the chymotrypsin-like activity of the LMP7 subunit, this compound can modulate immune responses. Commercially available and researched examples of specific LMP7 inhibitors include ONX-0914 (also known as PR-957) and M3258.
Q2: What are the expected cytotoxic effects of this compound on primary cells?
The cytotoxic effects of LMP7 inhibitors are cell-type dependent. While they can induce apoptosis in some cancer cell lines, their effect on primary immune cells is often more nuanced, ranging from inhibition of proliferation and activation to direct cytotoxicity at higher concentrations. For instance, some studies indicate that LMP7 inhibition affects the proliferation of B and T cells more significantly than inducing widespread cell death at therapeutic concentrations. B cells may be more susceptible to apoptosis induced by LMP7 inhibitors compared to T cells.
Q3: Which primary cell types are most relevant for studying this compound cytotoxicity?
Given that LMP7 is a component of the immunoproteasome, primary immune cells are the most relevant for these studies. This includes:
-
Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of lymphocytes and monocytes.
-
Isolated T Lymphocytes (CD4+ and CD8+): To study effects on specific T cell subsets.
-
Isolated B Lymphocytes: To assess effects on antibody-producing cells.
-
Monocytes/Macrophages: To investigate impacts on innate immune cells.
Q4: What are the recommended assays for assessing this compound induced cytotoxicity in primary cells?
Several standard assays can be adapted for use with primary cells:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Caspase-Glo 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Troubleshooting Guides
Issue 1: High background or low signal-to-noise ratio in cytotoxicity assays.
-
Possible Cause: Primary cells can have lower metabolic rates compared to cell lines, affecting assays like MTT. Additionally, serum in the culture medium can contain LDH, leading to high background in LDH assays.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Determine the optimal cell number per well that provides a robust signal without being overly confluent.
-
Use serum-free or low-serum medium: For the duration of the assay, switch to a medium with reduced or no serum to minimize background LDH. Always include a "medium only" control.
-
Wash cells before assay: For adherent primary cells, gently wash with PBS before adding the assay reagent to remove any interfering substances from the medium.
-
Include proper controls: Always run untreated cells, vehicle-treated cells (e.g., DMSO), and a positive control for cytotoxicity (e.g., staurosporine).
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Primary cells are inherently more variable than cell lines due to donor-to-donor differences and sensitivity to handling.
-
Troubleshooting Steps:
-
Standardize cell isolation and handling protocols: Ensure consistent procedures for isolating and culturing primary cells.
-
Use cells from multiple donors: To account for biological variability, repeat experiments with cells from at least three different healthy donors.
-
Monitor cell health: Regularly check cell viability and morphology before starting any experiment. Do not use cells that appear stressed or have low viability.
-
Minimize freeze-thaw cycles: If using cryopreserved primary cells, thaw them carefully and use them promptly. Avoid multiple freeze-thaw cycles.
-
Issue 3: this compound does not appear to be cytotoxic, but literature suggests it should have an effect.
-
Possible Cause: The primary effect of this compound in your specific primary cell type at the tested concentrations might be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death).
-
Troubleshooting Steps:
-
Perform a proliferation assay: Use an assay like CFSE or BrdU incorporation to specifically measure cell proliferation in parallel with your cytotoxicity assay.
-
Extend the incubation time: Some cytotoxic effects may only become apparent after longer exposure to the compound. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Increase the concentration range: Perform a dose-response experiment with a wider range of this compound concentrations.
-
Assess markers of cell activation: LMP7 inhibition can affect cell activation. Measure activation markers (e.g., CD69, CD25) by flow cytometry to see if the compound is having a functional effect even in the absence of widespread cell death.
-
Quantitative Data
The following tables summarize reported IC50 and EC50 values for specific LMP7 inhibitors in various cell types. It is important to note that these values can vary depending on the specific assay conditions, incubation times, and the source of the primary cells.
Table 1: Cytotoxicity and Activity of M3258
| Cell Line/Type | Assay | Parameter | Value (nM) | Reference |
| MM.1S (Multiple Myeloma) | Cell Viability | IC50 | 367 | [1] |
| MM.1S (Multiple Myeloma) | Caspase 3/7 Activity | EC50 | 420 | [1] |
| Human PBMCs | LMP7 Inhibition | IC50 | 2-37 | [2] |
| Primary Human Hepatocytes | Cytotoxicity (ATP depletion) | IC50 | 91,000 | [2] |
Table 2: Cytotoxicity and Activity of ONX-0914 (PR-957)
| Cell Line/Type | Assay | Parameter | Value (nM) | Reference |
| Raji (Human B cell lymphoma) | LMP7 Inhibition | IC50 | 5.7 | [1] |
| THP-1 (Human monocytic cell line) | Cell Viability | - | Most sensitive among tested hematopoietic lines | [3][4] |
| Primary Neurons | Cell Viability | - | No influence on survival up to 100 nM | [5] |
| Primary Human T cells | Cytotoxicity | - | No significant cytotoxicity at 30 nM | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the viability of primary immune cells.
Materials:
-
Primary immune cells (e.g., PBMCs, T cells)
-
Complete RPMI-1640 medium
-
This compound (and specific inhibitors like ONX-0914, M3258)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Resuspend primary cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Include wells for "medium only" (background control) and "untreated cells" (viability control).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Add 100 µL of the diluted compound to the respective wells. For the "untreated cells" and "vehicle control" wells, add 100 µL of medium with or without the vehicle (e.g., DMSO), respectively.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization of Formazan (B1609692) Crystals:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully remove 180 µL of the supernatant from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
LDH Release Assay for Cytotoxicity
This protocol is designed to measure membrane integrity in primary cells.
Materials:
-
Primary immune cells
-
Serum-free or low-serum medium
-
This compound
-
LDH assay kit (commercially available kits are recommended)
-
Lysis solution (usually provided in the kit)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, but use a serum-free or low-serum medium for the treatment period to reduce background LDH.
-
In addition to other controls, prepare wells for "maximum LDH release" by adding lysis solution to untreated cells 45 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of key executioner caspases.
Materials:
-
Primary immune cells
-
Complete RPMI-1640 medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
96-well white-walled plates (for luminescence assays)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Signaling Pathways and Experimental Workflows
LMP7 Inhibition Signaling Cascade
LMP7 inhibition by compounds like this compound can trigger a cascade of events affecting multiple signaling pathways, which can culminate in either apoptosis or altered cell function depending on the cell type and context. The diagram below illustrates the key pathways involved.
Caption: LMP7 inhibition signaling cascade.
Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines a logical workflow for a comprehensive assessment of this compound induced cytotoxicity in primary cells.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of Lmp7-IN-1 and ONX-0914 (PR-957)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent immunoproteasome inhibitors: Lmp7-IN-1 and ONX-0914 (formerly PR-957). The immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells, is a key regulator of immune responses. Its targeted inhibition has emerged as a promising therapeutic strategy for autoimmune diseases and certain cancers. Understanding the precise selectivity of inhibitors is crucial for predicting their efficacy and potential off-target effects.
Executive Summary
Both this compound and ONX-0914 are potent inhibitors of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i), which is responsible for the chymotrypsin-like activity of the immunoproteasome. However, their selectivity profiles across the full range of proteasome catalytic subunits differ.
This compound is a highly potent and selective inhibitor of LMP7 with a reported IC50 of 1.83 nM.[1] Data regarding its activity against other immunoproteasome (LMP2, MECL1) and constitutive proteasome (β5, β2, β1) subunits is limited in the public domain, originating primarily from patent literature.
ONX-0914 (PR-957) is a well-characterized selective inhibitor of LMP7.[2] Notably, it also exhibits inhibitory activity against the LMP2 (β1i) subunit, particularly at higher concentrations or with prolonged exposure.[3][4] Its selectivity for LMP7 over the constitutive counterpart β5 is reported to be in the range of 20- to 40-fold.[5]
Quantitative Selectivity Profile
The following table summarizes the available quantitative data for the inhibitory activity (IC50) of this compound and ONX-0914 against the catalytic subunits of the immunoproteasome and the constitutive proteasome.
| Inhibitor | LMP7 (β5i) | LMP2 (β1i) | MECL1 (β2i) | β5 | β2 | β1 |
| This compound | 1.83 nM[1] | Data not available | Data not available | Data not available | Data not available | Data not available |
| ONX-0914 (PR-957) | ~5-10 nM[2][6] | ~60-80% inhibition at maximally tolerated doses in mice[6] | Data not available | ~200-400 nM | Data not available | Data not available |
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug development. The following are detailed methodologies for key experiments cited in the characterization of immunoproteasome inhibitors.
Biochemical Assay: Fluorogenic Peptide Substrate Assay
This in vitro assay is a standard method to determine the inhibitory activity of compounds against the specific catalytic subunits of the proteasome.
Principle: The assay utilizes fluorogenic peptide substrates that are specifically cleaved by the different proteolytic activities of the proteasome (chymotrypsin-like, trypsin-like, and caspase-like). Cleavage of the substrate releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage.
Detailed Protocol:
-
Reagents and Materials:
-
Purified human 20S immunoproteasome and constitutive proteasome.
-
Specific fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity, Boc-LSTR-AMC for trypsin-like activity, Z-LLE-AMC for caspase-like activity).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).
-
Test compounds (this compound, ONX-0914) dissolved in DMSO.
-
Black 96-well or 384-well plates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the microplate, add the assay buffer.
-
Add the diluted test compounds to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add the purified proteasome (immunoproteasome or constitutive proteasome) to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the specific fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data by expressing the reaction rates as a percentage of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Cellular Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining after heat treatment is quantified. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.
Detailed Protocol:
-
Reagents and Materials:
-
Cell line of interest (e.g., a human leukemia cell line like RS4;11 which expresses the immunoproteasome).
-
Cell culture medium and supplements.
-
Test compounds (this compound, ONX-0914) dissolved in DMSO.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Equipment for protein quantification (e.g., BCA assay).
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control).
-
-
Procedure:
-
Culture cells to the desired density.
-
Treat the cells with the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Analysis:
-
Analyze the soluble fractions by Western blotting using a primary antibody specific for the target protein (e.g., anti-LMP7) and a loading control antibody (e.g., anti-GAPDH).
-
Quantify the band intensities.
-
Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
Inhibition of Pro-inflammatory Cytokine Production
Immunoproteasome inhibitors like ONX-0914 have been shown to suppress the production of pro-inflammatory cytokines, a key aspect of their therapeutic effect. This is achieved, in part, by modulating signaling pathways within immune cells such as T-cells. While the complete mechanism is still under investigation, evidence suggests an impact on the ERK signaling pathway, while the canonical NF-κB pathway may remain unaffected.[1][7]
References
- 1. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle in Multiple Myeloma: Lmp7-IN-1 Analogue M3258 vs. Bortezomib
In the landscape of multiple myeloma therapeutics, proteasome inhibitors have emerged as a cornerstone of treatment. Bortezomib (B1684674), a first-in-class proteasome inhibitor, has significantly improved patient outcomes. However, its broad inhibition of both constitutive and immunoproteasomes can lead to dose-limiting toxicities. This has spurred the development of more targeted agents, such as selective immunoproteasome inhibitors like Lmp7-IN-1. This guide provides a detailed comparison of the preclinical efficacy of a potent and selective LMP7 inhibitor, M3258 (as a surrogate for this compound), and the pan-proteasome inhibitor, bortezomib, in multiple myeloma cells.
This comparison guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a clear overview of the differential effects of selective immunoproteasome versus pan-proteasome inhibition in the context of multiple myeloma.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data from preclinical studies comparing the activity of the selective LMP7 inhibitor M3258 and the pan-proteasome inhibitor bortezomib in multiple myeloma cell lines.
| Parameter | M3258 (LMP7 Inhibitor) | Bortezomib (Pan-Proteasome Inhibitor) | Cell Line(s) | Reference |
| Biochemical IC50 (LMP7/β5i) | 4.1 nM | Comparable potency to M3258 | Human immunoproteasomes | [1][2] |
| Biochemical IC50 (β5) | 2,519 nM | Potent inhibitor | Human constitutive proteasomes | [1][2] |
| Cellular IC50 (LMP7 Inhibition) | 2.2 nM | Comparable potency to M3258 | MM.1S | [2] |
| Cell Viability IC50 | 367 nM | Not explicitly stated in direct comparison | MM.1S | [2] |
| Apoptosis Induction (EC50) | 420 nM | Not explicitly stated in direct comparison | MM.1S | [2] |
Note: M3258 is presented as a close analogue and representative of a selective LMP7 inhibitor like this compound due to the availability of direct comparative data against bortezomib.
Deciphering the Mechanisms: A Tale of Two Inhibitors
Bortezomib functions by reversibly inhibiting both the constitutive 20S proteasome and the immunoproteasome, which are crucial for the degradation of ubiquitinated proteins.[1][2][3] This broad-spectrum inhibition disrupts cellular protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[3] In multiple myeloma, this leads to the accumulation of pro-apoptotic proteins and the inhibition of the pro-survival NF-κB pathway.
In contrast, this compound and its analogue M3258 are highly selective for the LMP7 (β5i) subunit of the immunoproteasome.[1][2] The immunoproteasome is predominantly expressed in hematopoietic cells, including multiple myeloma cells.[1] By selectively targeting the immunoproteasome, these inhibitors aim to achieve a more targeted anti-myeloma effect while potentially sparing normal tissues from the toxicities associated with constitutive proteasome inhibition.[4][5] The selective inhibition of LMP7 also leads to the accumulation of ubiquitinated proteins and the induction of apoptosis in multiple myeloma cells.[1][2]
References
- 1. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - Data from M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Lmp7-IN-1: A Comparative Analysis of Selectivity Against Proteasome Subunits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of Lmp7-IN-1 against various proteasome subunits, supported by experimental data. This compound, also known as M3258, is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i)[1][2][3]. Its selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential in diseases where the immunoproteasome is implicated, such as multiple myeloma[2][3][4].
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (M3258) against the catalytic subunits of the human immunoproteasome (β1i, β2i, β5i) and constitutive proteasome (β1c, β2c, β5c). The data clearly demonstrates the remarkable selectivity of this compound for the LMP7 subunit.
| Proteasome Subunit | Target | IC50 (nM) |
| Immunoproteasome | β1i (LMP2) | >30,000[2] |
| β2i (MECL-1) | >30,000[2] | |
| β5i (LMP7) | 4.1[2] | |
| Constitutive Proteasome | β1c (δ) | >30,000[2] |
| β2c (Z) | >30,000[2] | |
| β5c (X) | 2,519[2] |
Table 1: Selectivity profile of this compound (M3258) against human proteasome subunits. Data is presented as the mean IC50 values from cell-free biochemical assays.
Experimental Protocols
The determination of the inhibitory activity of this compound against purified human proteasome subunits was conducted using a cell-free biochemical assay[5].
Materials:
-
Purified human immunoproteasome and constitutive proteasome.
-
This compound (M3258) compound.
-
Fluorogenic peptide substrates specific for each proteasome subunit:
-
β1c: Ac-nLPnLD-AMC
-
β1i (LMP2): (Ac-PAL)2R110
-
β2c and β2i (MECL-1): Ac-RLR-AMC
-
β5c: Suc-LLVY-AMC
-
β5i (LMP7): Suc-LLVY-AMC
-
-
Assay buffer: 20 mmol/L Tris pH 7.5, 0.03% sodium dodecyl sulfate (B86663) (SDS), and 1 mmol/L ethylenediaminetetraacetic acid (EDTA).
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution.
-
96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Purified human immunoproteasome (0.25 nmol/L) or constitutive proteasome (1.25 nmol/L) was pre-incubated with varying concentrations of this compound (dissolved in DMSO) for 2 hours at 25°C in the assay buffer.
-
Following pre-incubation, the specific fluorogenic peptide substrate for each subunit was added to the wells at the following final concentrations:
-
Ac-nLPnLD-AMC for β1c: 50 µmol/L
-
(Ac-PAL)2R110 for β1i: 80 µmol/L
-
Ac-RLR-AMC for β2c and β2i: 20 µmol/L
-
Suc-LLVY-AMC for β5i: 40 µmol/L
-
Suc-LLVY-AMC for β5c: 50 µmol/L
-
-
Fluorescence was measured immediately after substrate addition and again after 1 hour using an Envision 2104 plate reader. The excitation and emission wavelengths were set according to the substrate manufacturer's instructions.
-
The inhibitory activity of this compound was determined by calculating the difference in fluorescence over the 1-hour incubation period.
-
IC50 values were calculated by nonlinear regression analysis.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the selectivity of this compound against different proteasome subunits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Lmp7-IN-1 and Other Selective Immunoproteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, has emerged as a critical target for therapeutic intervention in autoimmune diseases and hematological malignancies. Its three catalytic subunits, LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i), offer opportunities for the development of highly selective inhibitors. This guide provides a comparative analysis of Lmp7-IN-1 against other prominent selective immunoproteasome inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
The Immunoproteasome Signaling Pathway
The immunoproteasome plays a crucial role in processing proteins for antigen presentation and regulating inflammatory signaling pathways. Inhibition of its specific subunits can modulate these processes, offering a targeted approach to treating various pathologies.
Comparative In Vivo Study of LMP7 Inhibitors: M3258 vs. ONX-0914
A Head-to-Head Analysis of Potency, Selectivity, and Therapeutic Efficacy in Preclinical Models
In the landscape of targeted therapies, the immunoproteasome subunit LMP7 (Low Molecular Weight Protein 7) has emerged as a compelling target for hematological malignancies and autoimmune diseases. Inhibition of LMP7 can disrupt protein homeostasis in cancer cells and modulate inflammatory responses. This guide provides a comparative analysis of two prominent LMP7 inhibitors, M3258 and ONX-0914 (also known as PR-957), focusing on their in vivo performance, supported by experimental data. While the initial intent was to compare M3258 with Lmp7-IN-1, the lack of publicly available in vivo data for this compound necessitated a shift in focus to a more data-rich comparison with the well-characterized inhibitor ONX-0914.
Introduction to the Comparators
M3258 is an orally bioavailable, potent, reversible, and highly selective inhibitor of the LMP7 (β5i) subunit of the immunoproteasome[1][2][3]. It has demonstrated significant antitumor efficacy in preclinical models of multiple myeloma and has been investigated in a Phase I clinical trial for this indication[2][3].
ONX-0914 (PR-957) is another selective inhibitor of the LMP7 subunit. It has been extensively studied in preclinical models of autoimmune diseases and cancer, demonstrating the therapeutic potential of LMP7 inhibition[4]. However, some studies suggest that at higher concentrations or with prolonged exposure, ONX-0914 may also inhibit the LMP2 subunit of the immunoproteasome[5][6].
Quantitative Data Presentation
The following tables summarize the key quantitative data for M3258 and ONX-0914 based on available preclinical in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | M3258 | ONX-0914 (PR-957) |
| LMP7 (β5i) IC50 | 3.6 nM (biochemical)[1], 4.1 nM[2] | Potent inhibitor (specific IC50 not consistently reported across all sources) |
| LMP7 Cellular IC50 | 3.4 nM[1] | - |
| β5 (constitutive) IC50 | 2519 nM[1][2] | Selective over constitutive proteasome |
| Selectivity (β5/LMP7) | >600-fold | High selectivity |
| Other Subunits | Weak activity against LMP2, MECL-1, β1, β2[2] | May inhibit LMP2 at higher concentrations[5][6] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Compound | Dosage | Efficacy | Reference |
| Multiple Myeloma Xenograft (MM.1S) | M3258 | 10 mg/kg, oral, once daily | Significant tumor growth inhibition | [2] |
| Multiple Myeloma Xenograft (U266B1) | M3258 | 1 mg/kg, oral, daily | Tumor regression | [7] |
| Triple-Negative Breast Cancer Xenograft (SUM-149 PT) | M3258 | 10 mg/kg, oral, once daily | Significant tumor growth inhibition | [8] |
| Experimental Arthritis (Mouse Model) | ONX-0914 (PR-957) | Not specified | Reversal of disease signs | |
| Dextran Sodium Sulfate-Induced Colitis | ONX-0914 (PR-957) | Not specified | Reduced Th1 and Th17 expansion, promoted Treg development |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo studies with M3258 and ONX-0914.
1. Xenograft Tumor Model for Efficacy Assessment (M3258)
-
Cell Line: Human multiple myeloma cell lines (e.g., MM.1S, U266B1) or triple-negative breast cancer cell lines (e.g., SUM-149 PT).
-
Animal Model: Female immunodeficient mice (e.g., SCID or Rag2 knockout).
-
Tumor Implantation: Subcutaneous injection of tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. M3258 is administered orally, once daily, at a specified dose (e.g., 10 mg/kg)[2][8].
-
Efficacy Readouts: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of LMP7 activity, ubiquitinated protein levels, and apoptosis markers)[2].
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA) to determine significant differences between treatment and control groups.
2. Dextran Sodium Sulfate (DSS)-Induced Colitis Model (ONX-0914)
-
Animal Model: Wild-type mice.
-
Induction of Colitis: Mice are provided with drinking water containing DSS for a specified period (e.g., 5-7 days) to induce acute colitis.
-
Treatment: ONX-0914 or vehicle is administered to the mice, often via intravenous or subcutaneous injection, during the DSS treatment period.
-
Efficacy Readouts: Disease activity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding. At the end of the experiment, colons are collected for histological analysis of inflammation and measurement of cytokine levels. Lymphocytes from the spleen or mesenteric lymph nodes can be isolated for flow cytometric analysis of T cell populations (Th1, Th17, Treg).
-
Statistical Analysis: Statistical tests (e.g., Student's t-test or ANOVA) are used to compare disease activity scores, histological scores, and immune cell populations between the ONX-0914 and vehicle-treated groups.
Mandatory Visualizations
Signaling Pathway
The immunoproteasome, including the LMP7 subunit, plays a critical role in protein degradation and antigen presentation. Its inhibition affects multiple downstream pathways.
Caption: Simplified signaling pathway of LMP7 and its inhibition.
Experimental Workflow
The following diagram illustrates a typical in vivo experimental workflow for evaluating an LMP7 inhibitor.
Caption: General experimental workflow for in vivo inhibitor studies.
Conclusion
Both M3258 and ONX-0914 are potent inhibitors of the LMP7 subunit of the immunoproteasome with demonstrated in vivo efficacy in various disease models. M3258 is characterized by its high selectivity for LMP7 and its oral bioavailability, which has supported its clinical development in multiple myeloma. ONX-0914 has a longer history of investigation and has been instrumental in validating LMP7 as a therapeutic target in autoimmune diseases, although its potential for off-target effects on LMP2 at higher concentrations is a consideration.
The choice between these inhibitors for preclinical research may depend on the specific biological question being addressed. For studies requiring highly selective and orally administered LMP7 inhibition, M3258 presents a compelling option. ONX-0914 remains a valuable tool, particularly for studies in autoimmunity, though careful dose selection is necessary to ensure target specificity. Further head-to-head in vivo comparative studies would be beneficial to fully elucidate the therapeutic windows and potential differential effects of these two important LMP7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia [frontiersin.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A Critical Role for the Inducible Proteasomal Subunits LMP7 and MECL1 in Cytokine Production by Activated Murine Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gentaur.com [gentaur.com]
Assessing the Cross-Reactivity of Lmp7-IN-1 with the Constitutive Proteasome: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative assessment of Lmp7-IN-1, a potent inhibitor of the immunoproteasome subunit LMP7 (β5i), and its potential cross-reactivity with the constitutive proteasome.
While this compound has demonstrated high potency in inhibiting the LMP7 subunit of the immunoproteasome, a crucial aspect for its therapeutic potential is its selectivity over the ubiquitously expressed constitutive proteasome. Inhibition of the constitutive proteasome is associated with toxicities that can limit the clinical utility of such inhibitors.[1][2] This guide synthesizes the available data on this compound and compares it with other well-characterized LMP7 inhibitors to provide a framework for assessing its cross-reactivity.
The Proteasome: A Tale of Two Complexes
The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in maintaining cellular homeostasis.[2] Eukaryotic cells express two major forms of the 20S proteasome core particle: the constitutive proteasome and the immunoproteasome.
The constitutive proteasome is present in all cell types and is responsible for the routine turnover of proteins. Its catalytic activity is mediated by the β1c, β2c, and β5c subunits.
The immunoproteasome is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory signals like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α).[1] In the immunoproteasome, the constitutive catalytic subunits are replaced by their immuno-counterparts: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[1][2] This alteration in subunit composition results in different cleavage preferences, which is particularly important for generating peptides for MHC class I antigen presentation.
This compound: A Potent LMP7 Inhibitor
This compound is a boronic acid derivative identified as a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[3] It exhibits an IC50 of 1.83 nM for LMP7.[3] The high potency of this compound makes it a valuable tool for studying the role of the immunoproteasome in various physiological and pathological processes. However, a comprehensive assessment of its selectivity, particularly against the constitutive β5c subunit, is crucial for its development as a therapeutic agent.
Currently, specific quantitative data on the IC50 of this compound against the constitutive proteasome subunit β5c is not publicly available. The following sections provide a comparative framework using data from other well-studied LMP7 inhibitors to highlight the importance of such data.
Comparative Analysis of LMP7 Inhibitor Selectivity
To illustrate the importance of assessing cross-reactivity, this section compares the selectivity profiles of other notable LMP7 inhibitors. The ideal selective inhibitor will have a very low IC50 for LMP7 and a significantly higher IC50 for β5c and other constitutive proteasome subunits, resulting in a high selectivity ratio.
| Inhibitor | Target Subunit | IC50 (nM) | Selectivity (β5c / LMP7) | Reference |
| This compound | LMP7 (β5i) | 1.83 | Data not available | [3] |
| β5c | Data not available | |||
| M3258 | LMP7 (β5i) | 4.1 | >600-fold | [4] |
| β5c | 2,519 | [4] | ||
| ONX-0914 (PR-957) | LMP7 (β5i) | Varies by assay | 15 to 40-fold | [5] |
| β5c | Varies by assay | [5] | ||
| PRN1126 | Immunoproteasome (human) | 7.2 | ~30-fold | [1] |
| Constitutive Proteasome (human) | 210 | [1] |
Table 1: Comparison of IC50 Values and Selectivity of LMP7 Inhibitors. This table highlights the selectivity profiles of different LMP7 inhibitors. A higher selectivity ratio indicates greater specificity for the immunoproteasome over the constitutive proteasome. The absence of data for this compound's activity against β5c prevents a direct comparison of its selectivity.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess inhibitor activity, the following diagrams illustrate the ubiquitin-proteasome system and a typical experimental workflow for determining inhibitor selectivity.
Caption: The Ubiquitin-Proteasome System.
Caption: Selective Inhibition of the Immunoproteasome.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
The following is a generalized protocol for determining the IC50 of an inhibitor against purified proteasome subunits, based on common methodologies found in the literature.
Objective: To determine the concentration of this compound required to inhibit 50% of the chymotrypsin-like activity of purified human constitutive proteasome (β5c) and immunoproteasome (LMP7).
Materials:
-
Purified human 20S constitutive proteasome and 20S immunoproteasome.
-
This compound (or other test inhibitor).
-
Fluorogenic peptide substrate for chymotrypsin-like activity: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA).
-
DMSO for inhibitor dilution.
-
96-well black microplates.
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm).
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer to achieve a range of final concentrations to be tested.
-
Proteasome Preparation: Dilute the purified 20S constitutive proteasome and immunoproteasome in assay buffer to a working concentration.
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the diluted proteasome (either constitutive or immunoproteasome).
-
Add the serially diluted inhibitor to the respective wells. Include wells with DMSO only as a vehicle control (100% activity) and wells without proteasome as a background control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.
-
-
Enzymatic Reaction:
-
Prepare a solution of the fluorogenic substrate Suc-LLVY-AMC in assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control (DMSO) to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to calculate the IC50 value.
-
Conclusion and Future Directions
Future studies should prioritize determining the full selectivity profile of this compound against all catalytic subunits of both the immunoproteasome and the constitutive proteasome. This will provide a clearer picture of its therapeutic window and potential for off-target effects. The experimental protocols outlined in this guide provide a roadmap for researchers to conduct such comparative studies, not only for this compound but for the continued development of next-generation, highly selective proteasome inhibitors. The insights gained from such studies will be invaluable for the advancement of targeted therapies for a range of diseases.
References
Confirming Lmp7-IN-1 Target Engagement in Animal Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the in vivo target engagement of Lmp7-IN-1, a selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7). Effective assessment of target engagement is critical for establishing a compound's mechanism of action and therapeutic potential. Here, we detail both direct and indirect methodologies, complete with experimental protocols and comparative data to aid in the design and interpretation of preclinical studies.
Direct Target Engagement Methods
Direct methods provide evidence of the physical interaction between this compound and its target protein, LMP7. These techniques are crucial for confirming that the inhibitor reaches and binds to its intended target in a complex biological system.
Proteasome Activity Assay
This assay directly measures the enzymatic activity of the LMP7 subunit in tissue homogenates. The chymotrypsin-like activity of the proteasome, primarily mediated by LMP7 in immunoproteasomes, is quantified using a fluorogenic substrate.
Comparison of Proteasome Activity Assays
| Parameter | Proteasome-Glo™ Luminescence Assay | In-Gel Proteasome Assay |
| Principle | Measures chymotrypsin-like activity using a luminogenic substrate (e.g., Suc-LLVY-aminoluciferin) in tissue lysates. | Separates proteasome complexes by native-PAGE, followed by incubation with a fluorogenic substrate (e.g., Suc-LLVY-AMC) to visualize activity in the gel. |
| Throughput | High (96- or 384-well plate format) | Low to medium |
| Sensitivity | High | Moderate |
| Quantitative | Highly quantitative | Semi-quantitative |
| Advantages | Simple, rapid, and high-throughput. | Provides information on the activity of different proteasome complexes (20S, 26S). |
| Disadvantages | Measures total chymotrypsin-like activity from all proteasome subtypes. | More complex and time-consuming. |
Experimental Protocol: Luminescence-Based Proteasome Activity Assay
-
Tissue Homogenization: Homogenize fresh or frozen animal tissue (e.g., spleen, lymph nodes) in ice-cold lysis buffer (e.g., TSDG buffer: 10 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1.1 mM MgCl2, 0.1 mM EDTA, 1 mM DTT, 10% glycerol, 2 mM ATP). Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the tissue lysate using a standard method (e.g., BCA assay).
-
Assay Preparation: Dilute the lysate to a final concentration of 0.2 mg/ml in an appropriate assay buffer. In a white-walled 96-well plate, add 50 µL of the diluted lysate to each well.
-
Inhibitor Control: To a subset of wells, add a known proteasome inhibitor (e.g., MG-132) to determine the background signal from non-proteasomal activity.
-
Substrate Addition: Prepare the luminogenic substrate solution (e.g., Proteasome-Glo™ reagent with Suc-LLVY-aminoluciferin). Add 50 µL of the substrate solution to each well.
-
Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (wells with inhibitor) from the total luminescence to determine the proteasome-specific activity. Compare the activity in tissues from this compound-treated animals to that of vehicle-treated controls.
Western Blot for Covalent Inhibitor Binding
For covalent inhibitors, target engagement can be visualized as a mobility shift of the LMP7 protein on a Western blot. The covalent binding of the inhibitor increases the molecular weight of the LMP7 protein, causing it to migrate slower during SDS-PAGE.
Experimental Protocol: Western Blot for LMP7 Mobility Shift
-
Tissue Lysate Preparation: Prepare tissue lysates as described for the proteasome activity assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LMP7 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band pattern between samples from treated and untreated animals. A higher molecular weight band for LMP7 in the treated samples indicates covalent binding of this compound.
Indirect Target Engagement Methods
Indirect methods assess the downstream biological consequences of LMP7 inhibition. These assays provide evidence of the functional impact of this compound in a physiological context.
Cytokine Profiling
LMP7 plays a role in regulating the production of pro-inflammatory cytokines. Inhibition of LMP7 is expected to reduce the levels of cytokines such as IL-6 and TNF-α.
Comparison of Cytokine Measurement Techniques
| Technique | ELISA | Multiplex Assay (e.g., Luminex) |
| Principle | Enzyme-linked immunosorbent assay for the quantification of a single cytokine. | Bead-based immunoassay for the simultaneous quantification of multiple cytokines. |
| Throughput | Medium to high | High |
| Analytes | Single | Multiple |
| Sample Volume | Low | Low |
| Advantages | Widely available, well-established, and cost-effective for single-analyte measurement. | Provides a comprehensive cytokine profile from a small sample volume. |
| Disadvantages | Measures only one analyte at a time. | Higher initial instrument cost. |
Experimental Protocol: ELISA for IL-6 and TNF-α in Mouse Serum
-
Sample Collection: Collect blood from this compound-treated and vehicle-treated mice. Allow the blood to clot and then centrifuge to separate the serum.
-
ELISA Procedure: Use a commercially available ELISA kit for mouse IL-6 or TNF-α.
-
Add standards and samples to the antibody-coated microplate.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Incubate and wash again.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve. Compare the levels between treated and control groups.
T-cell Differentiation Analysis by Flow Cytometry
LMP7 inhibition has been shown to modulate the differentiation of T helper (Th) cells, often leading to a decrease in pro-inflammatory Th1 and Th17 cells and an increase in regulatory T cells (Tregs).[1]
Experimental Protocol: Flow Cytometry for Th1/Th17/Treg Differentiation
-
Splenocyte Isolation: Isolate spleens from treated and control mice and prepare a single-cell suspension.
-
In Vitro Polarization (Optional but Recommended for Robust Signal): Culture the splenocytes for 3-5 days under conditions that promote differentiation into Th1 (IL-12, anti-IL-4), Th17 (TGF-β, IL-6), or Treg (TGF-β, IL-2) lineages.
-
Restimulation and Intracellular Staining:
-
Restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular markers: IFN-γ (for Th1), IL-17A (for Th17), and Foxp3 (for Tregs).
-
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of CD4+ cells expressing the respective lineage-defining markers.
-
Data Analysis: Compare the proportions of Th1, Th17, and Treg cells between the this compound-treated and vehicle-treated groups.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using LMP7 inhibitors in animal models.
| Method | Inhibitor | Animal Model | Tissue/Sample | Key Finding | Reference |
| Proteasome Activity | ONX-0914 (10 mg/kg) | Mouse | Whole Blood | ~73% inhibition of LMP7 activity 1 hour post-dose. | [1] |
| Cytokine Levels (ELISA) | PR-957 | Rat (EAN model) | Serum | Significant decrease in IL-6 and IL-23 levels. | [2] |
| Cytokine Levels (ELISA) | ONX-0914 | Mouse (LPS-induced inflammation) | Maternal Serum | Alleviation of LPS-induced increase in IL-6. | [3] |
| T-cell Differentiation | PR-957 | Rat (EAN model) | Spleen & Sciatic Nerve | Down-regulated the proportion of Th17 cells. | [2] |
| T-cell Differentiation | ONX-0914 | Mouse | Mesenteric Lymph Nodes | Reduction in CD8+ effector memory and central memory T cells. | [1] |
Visualizing Workflows and Pathways
Signaling Pathway of LMP7 Inhibition
Caption: LMP7 signaling and inhibition pathway.
Experimental Workflow: Proteasome Activity Assay
Caption: Workflow for proteasome activity assay.
Experimental Workflow: Flow Cytometry for T-cell Differentiation
Caption: Workflow for T-cell differentiation analysis.
By employing a combination of these direct and indirect methods, researchers can robustly confirm the in vivo target engagement of this compound and build a strong foundation for further preclinical and clinical development.
References
- 1. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PR-957, a selective inhibitor of immunoproteasome subunit low-MW polypeptide 7, attenuates experimental autoimmune neuritis by suppressing Th17-cell differentiation and regulating cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunoproteasome inhibitor ONX-0914 regulates inflammation and expression of contraction associated proteins in myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Immunoproteasome Inhibitors in Autoimmune Models: The Case of PR-957 versus Highly Selective LMP7 Inhibition
A detailed analysis of the therapeutic potential of targeting the immunoproteasome in autoimmune diseases reveals a nuanced landscape where the breadth of subunit inhibition may be a critical determinant of efficacy. This guide compares the well-documented effects of the dual LMP7/LMP2 inhibitor PR-957 (also known as ONX-0914) with the profile of highly selective LMP7 inhibitors, represented by compounds like Lmp7-IN-1 and PRN1126, in preclinical autoimmune models.
While this compound has been identified as a potent and highly selective inhibitor of the Low Molecular Mass Polypeptide 7 (LMP7) subunit of the immunoproteasome, with an IC50 of 1.83 nM, publicly available data on its performance in autoimmune models is currently lacking. In contrast, PR-957 has been extensively studied, providing a wealth of data on its therapeutic effects. Emerging evidence, however, suggests that the efficacy of PR-957 may not solely be attributed to its LMP7 inhibition but also to its concurrent, albeit less potent, inhibition of the LMP2 subunit. This has led to a critical re-evaluation of the optimal strategy for targeting the immunoproteasome in autoimmune conditions.
This guide will therefore use PR-957 as the benchmark for a broader activity profile and will draw upon data from other highly selective LMP7 inhibitors, such as PRN1126, to project the likely performance of a compound like this compound. The central theme emerging from this comparison is that a dual inhibition of LMP7 and LMP2 appears to be more effective in ameliorating autoimmune pathology than the highly selective inhibition of LMP7 alone.
Comparative Efficacy in Preclinical Autoimmune Models
Extensive studies in animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis have demonstrated the therapeutic potential of PR-957. In contrast, studies with more selective LMP7 inhibitors have shown limited efficacy, suggesting a synergistic role for the co-inhibition of LMP2.
Rheumatoid Arthritis
In mouse models of collagen-induced arthritis (CIA), PR-957 has been shown to significantly reduce disease severity, inflammation, and bone erosion.[1] Treatment with PR-957 leads to a rapid and lasting anti-inflammatory effect, diminishing the expression of multiple inflammatory mediators, including TNF-α and IL-6.[2]
| Inhibitor | Model | Key Findings | Reference |
| PR-957 (ONX-0914) | Collagen-Induced Arthritis (CIA) & Collagen Antibody-Induced Arthritis (CAIA) in mice | - Dose-dependent reversal of disease signs. - Complete amelioration of visible disease at the highest dose. - Reduced cellular infiltration, cytokine production (TNF-α, IL-6), and autoantibody levels.[1][2] | [1][2] |
| Highly Selective LMP7 Inhibition (e.g., PRN1126) | Inflammatory Arthritis in mice | - Ineffective in mouse models of inflammatory arthritis.[3] | [3] |
Inflammatory Bowel Disease (IBD)
PR-957 has demonstrated protective effects in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a common model for IBD. Treatment with PR-957 reduces weight loss, tissue damage, and the production of pro-inflammatory cytokines. In contrast, the highly selective LMP7 inhibitor PRN1126 did not ameliorate DSS-induced colitis.[4] This further supports the hypothesis that dual LMP7 and LMP2 inhibition is necessary for therapeutic efficacy in this context.
| Inhibitor | Model | Key Findings | Reference |
| PR-957 (ONX-0914) | Dextran Sulfate Sodium (DSS)-Induced Colitis in mice | - Reduced weight loss and colon tissue destruction. - Suppressed production of numerous pro-inflammatory cytokines.[4] | [4] |
| PRN1126 | Dextran Sulfate Sodium (DSS)-Induced Colitis in mice | - Did not ameliorate disease symptoms.[4] | [4] |
Multiple Sclerosis
In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, PR-957 has been shown to attenuate disease progression. This effect is associated with a reduction in the infiltration of inflammatory cells into the central nervous system and a decrease in the differentiation of pathogenic Th1 and Th17 cells.[1][2] Similar to the findings in the colitis model, the highly selective LMP7 inhibitor PRN1126 was found to be ineffective in the EAE model.[4]
| Inhibitor | Model | Key Findings | Reference |
| PR-957 (ONX-0914) | Experimental Autoimmune Encephalomyelitis (EAE) in mice | - Attenuated disease progression in both active and passive EAE models. - Reduced infiltration of cytokine-producing CD4+ cells into the brain and spinal cord. - Impaired differentiation of Th1 and Th17 cells.[1][2] | [1][2] |
| PRN1126 | Experimental Autoimmune Encephalomyelitis (EAE) in mice | - Ineffective in ameliorating disease.[4] | [4] |
Mechanism of Action: A Tale of Two Subunits
The immunoproteasome is a specialized form of the proteasome found in immune cells that plays a crucial role in processing antigens for presentation and in regulating cytokine production and T-cell differentiation. It comprises three catalytic subunits: LMP7 (β5i), LMP2 (β1i), and MECL-1 (β2i).
PR-957 was initially characterized as a selective LMP7 inhibitor.[4] However, further studies revealed that at therapeutically relevant concentrations, it also inhibits LMP2.[4] This dual activity appears to be key to its broad anti-inflammatory effects. The inhibition of both LMP7 and LMP2 leads to a more profound suppression of pro-inflammatory cytokine production (e.g., IL-6, IL-23, TNF-α) and a more significant impact on the differentiation of pathogenic T helper cells (Th1 and Th17) than selective LMP7 inhibition alone.[4][5]
Figure 1: Signaling pathway illustrating the role of the immunoproteasome in autoimmune responses and the differential targeting by PR-957 and highly selective LMP7 inhibitors.
The diagram above illustrates how both LMP7 and LMP2 contribute to the downstream signaling that drives cytokine production and Th1/Th17 differentiation, key events in autoimmune pathology. PR-957's ability to inhibit both subunits leads to a more comprehensive blockade of these pathogenic pathways compared to the narrow targeting of highly selective LMP7 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies of PR-957 in various autoimmune models.
Collagen-Induced Arthritis (CIA) in Mice
-
Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.[6][7] A booster immunization is typically given 21 days later.
-
Treatment: PR-957 or vehicle is administered intravenously or subcutaneously, often starting at the onset of clinical symptoms.
-
Assessment: Disease severity is scored based on paw swelling and inflammation. Histological analysis of the joints is performed to assess cellular infiltration, synovitis, and bone erosion. Cytokine levels in the serum and joint tissue are measured by ELISA.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Induction of Colitis: Acute colitis is induced in C57BL/6 mice by administering 2-5% DSS in their drinking water for 5-7 days.[4]
-
Treatment: PR-957 or vehicle is administered daily, often starting concurrently with DSS administration.
-
Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. At the end of the experiment, colon length is measured, and sections are taken for histological analysis of inflammation and tissue damage. Myeloperoxidase (MPO) activity in the colon is measured as an indicator of neutrophil infiltration.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Induction of EAE: EAE is induced in C57BL/6 mice by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and complete Freund's adjuvant.[1][2] Pertussis toxin is administered on the day of immunization and two days later.
-
Treatment: PR-957 or vehicle is administered, often starting at the time of immunization or at the onset of clinical signs.
-
Assessment: Mice are scored daily for clinical signs of EAE, such as tail limpness and limb paralysis. Infiltration of immune cells into the central nervous system (brain and spinal cord) is analyzed by flow cytometry and immunohistochemistry. The differentiation of T helper cells in the draining lymph nodes and spleen is assessed by intracellular cytokine staining and flow cytometry.
Figure 2: A generalized experimental workflow for comparing immunoproteasome inhibitors in preclinical autoimmune models.
Conclusion
The available evidence strongly suggests that the therapeutic efficacy of targeting the immunoproteasome in autoimmune diseases is significantly enhanced by the dual inhibition of both the LMP7 and LMP2 subunits. While highly selective LMP7 inhibitors like the potent this compound may hold promise, the preclinical data from analogous compounds indicate that they may be less effective than broader-spectrum immunoproteasome inhibitors like PR-957.
For researchers and drug developers in the field of autoimmune diseases, these findings have important implications. The focus may need to shift from achieving maximum selectivity for a single subunit to identifying the optimal balance of inhibition across multiple immunoproteasome subunits to achieve the desired immunomodulatory effects. Future head-to-head studies involving this compound in relevant autoimmune models are eagerly awaited to either confirm or challenge this emerging paradigm. Until then, PR-957 remains the more extensively validated and, based on current understanding, likely more efficacious agent for the treatment of autoimmune diseases through immunoproteasome inhibition.
References
- 1. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors [mdpi.com]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
A Researcher's Guide to Validating Lmp7-IN-1 Specificity: A Comparative Analysis of Biochemical Assays
For researchers in immunology and drug development, establishing the specificity of a targeted inhibitor is paramount. Lmp7-IN-1, a potent inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7 or β5i), holds significant therapeutic promise.[1] This guide provides a comparative overview of key biochemical assays essential for validating the specificity of this compound, with a focus on experimental data and protocols. We will compare its performance with other notable LMP7 inhibitors, providing a framework for rigorous preclinical evaluation.
Comparative Specificity of LMP7 Inhibitors
The ideal LMP7 inhibitor demonstrates high potency against its target while exhibiting minimal activity against other proteasome subunits, both constitutive (β1, β2, β5) and other immunoproteasome subunits (LMP2/β1i, MECL-1/β2i). The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives against various proteasome subunits. This data is critical for interpreting experimental outcomes and predicting potential off-target effects.
| Inhibitor | LMP7 (β5i) IC50 (nM) | LMP2 (β1i) IC50 (nM) | MECL-1 (β2i) IC50 (nM) | β5 IC50 (nM) | β1 IC50 (nM) | β2 IC50 (nM) | Selectivity (β5/LMP7) |
| This compound | 1.83[1] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| M3258 | 4.1[2] | >30,000[2] | >30,000[2] | 2,519[2] | >30,000[2] | >30,000[2] | ~614-fold[2] |
| ONX-0914 (PR-957) | ~10-39 | ~β5 IC50 | Data not available | ~180-780 | Data not available | Data not available | ~15-40-fold |
| PRN1126 | 7.2 | >10,000 | Data not available | 210 | Data not available | Data not available | ~30-fold |
Note: IC50 values can vary depending on the assay conditions and the source of the purified proteasomes. The data for ONX-0914 and PRN1126 is aggregated from multiple sources and may show some variability.
Key Biochemical Assays for Specificity Validation
A multi-faceted approach employing both cell-free and cell-based assays is crucial for a comprehensive assessment of this compound specificity.
Cell-Free Proteasome Activity Assays
These assays utilize purified proteasomes and fluorogenic peptide substrates to directly measure the inhibitory activity of a compound against each catalytic subunit.
Experimental Protocol: Fluorogenic Peptide Substrate Assay
-
Preparation of Reagents:
-
Purified human 20S constitutive proteasome and immunoproteasome.
-
Fluorogenic substrates:
-
LMP7 (β5i): Ac-ANW-AMC
-
LMP2 (β1i): Ac-PAL-AMC
-
MECL-1 (β2i): Ac-RCR-AMC (or similar)
-
β5: Suc-LLVY-AMC
-
β1: Z-LLE-AMC
-
β2: Bz-VGR-AMC
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT.
-
Inhibitor stock solutions (e.g., in DMSO).
-
-
Assay Procedure:
-
In a black 96-well plate, add the purified proteasome to the assay buffer.
-
Add serial dilutions of this compound or the comparator inhibitor. Include a vehicle control (DMSO).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the specific fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Cell-Based Assays
Cell-based assays provide insights into the inhibitor's activity in a more physiologically relevant context, accounting for cell permeability and intracellular target engagement.
a) Cytokine Secretion Assays
Inhibition of LMP7 in immune cells, such as peripheral blood mononuclear cells (PBMCs), can modulate the production and secretion of inflammatory cytokines.
Experimental Protocol: Cytokine Secretion Assay (ELISA)
-
Cell Culture and Treatment:
-
Isolate human PBMCs from healthy donor blood.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) for 18-24 hours.
-
-
Cytokine Measurement:
-
Centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-12) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the treated and untreated samples.
-
Determine the IC50 value for the inhibition of cytokine secretion.
-
b) Cell Viability Assays
In certain cancer cell lines, particularly those of hematopoietic origin like multiple myeloma, the immunoproteasome is highly expressed and essential for survival. Inhibition of LMP7 can induce apoptosis in these cells.
Experimental Protocol: Cell Viability Assay (MTT/XTT)
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to be dependent on immunoproteasome activity (e.g., MM.1S) in a 96-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound or other inhibitors for 48-72 hours.
-
-
Viability Measurement:
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Visualizing Workflows and Pathways
To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: Workflow for validating LMP7 inhibitor specificity.
Caption: Role of LMP7 in antigen presentation.
By employing a combination of these robust biochemical assays, researchers can confidently establish the specificity profile of this compound, paving the way for its further development as a selective therapeutic agent. The comparative data presented here serves as a valuable benchmark for these critical validation studies.
References
Lmp7-IN-1: A Precision Tool in Proteasome Inhibition Compared to Broader Boronic Acid-Based Inhibitors
For researchers, scientists, and drug development professionals, the landscape of proteasome inhibitors is continually evolving. This guide provides an objective comparison of Lmp7-IN-1, a highly selective immunoproteasome inhibitor, with other notable boronic acid-based proteasome inhibitors, supported by experimental data and detailed methodologies.
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has proven to be a successful strategy in cancer therapy. Boronic acid-based compounds have emerged as a prominent class of proteasome inhibitors. This guide focuses on a comparative analysis of this compound against established inhibitors like Bortezomib (B1684674) and Ixazomib, highlighting differences in their selectivity, potency, and potential therapeutic implications.
Performance Comparison: A Quantitative Look at Selectivity
A key differentiator among proteasome inhibitors is their selectivity towards the different catalytic subunits of the constitutive proteasome (β1, β2, β5) and the immunoproteasome (β1i/LMP2, β2i/MECL-1, β5i/LMP7). This compound, also known as M3258, demonstrates exceptional selectivity for the LMP7 subunit of the immunoproteasome.[1][2][3][4][5] In contrast, Bortezomib and Ixazomib exhibit a broader inhibition profile.
| Inhibitor | β1 (Caspase-like) IC50 (nM) | β1i/LMP2 (Caspase-like) IC50 (nM) | β2 (Trypsin-like) IC50 (nM) | β2i/MECL-1 (Trypsin-like) IC50 (nM) | β5 (Chymotrypsin-like) IC50 (nM) | β5i/LMP7 (Chymotrypsin-like) IC50 (nM) |
| This compound (M3258) | >30,000 | >30,000 | >30,000 | >30,000 | 2519 | 4.1 |
| Bortezomib | 31 | 7.3 | 3500 | Not Reported | 3.4 - 8.6 | 2.3 |
| Ixazomib | 31 | Not Reported | 3500 | Not Reported | 3.4 - 120 | Not Reported |
Mechanism of Action: Targeting the Proteasome
Boronic acid-based proteasome inhibitors function by forming a stable, yet often reversible, tetrahedral intermediate with the catalytic threonine residue in the active site of the proteasome subunits. This interaction blocks the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins. The resulting cellular stress triggers apoptosis, particularly in rapidly dividing cancer cells which are more dependent on proteasome function for survival.
The high selectivity of this compound for the LMP7 subunit, which is predominantly expressed in hematopoietic cells, suggests a more targeted therapeutic approach with a potentially reduced side-effect profile compared to less selective inhibitors that also target the constitutively expressed proteasome subunits found in a wider range of tissues.
Signaling Pathways Affected
Proteasome inhibition significantly impacts key cellular signaling pathways, primarily the NF-κB and the Unfolded Protein Response (UPR) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is crucial for cell survival, inflammation, and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation and promoting apoptosis.[6][7][8][9][10][11][12]
Unfolded Protein Response (UPR)
The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The proteasome is responsible for degrading these aberrant proteins through a process called ER-associated degradation (ERAD). Inhibition of the proteasome leads to the accumulation of these proteins, triggering the UPR.[13][14][15][16][17] Chronic UPR activation can lead to apoptosis. Key players in this pathway include the sensors IRE1α, PERK, and ATF6.
Experimental Protocols
Proteasome Activity Assay
This protocol outlines a method to determine the inhibitory activity of compounds on proteasome subunits using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome (constitutive and immunoproteasome)
-
Fluorogenic peptide substrates specific for each subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Proteasome inhibitors (this compound, Bortezomib, etc.) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the proteasome inhibitors in assay buffer.
-
In a 96-well plate, add the purified proteasome to each well.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of proteasome inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line RPMI-8226)
-
Complete cell culture medium
-
Proteasome inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the proteasome inhibitors in complete culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the inhibitors to the cells. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Model for Multiple Myeloma
This protocol describes a general procedure for evaluating the in vivo efficacy of proteasome inhibitors in a mouse xenograft model of multiple myeloma.[18][19][20][21]
Workflow:
Procedure:
-
Cell Preparation: Culture human multiple myeloma cells (e.g., RPMI-8226) under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Inject a specific number of cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the proteasome inhibitor in a suitable vehicle. Administer the drug to the treatment group according to a predetermined schedule and dosage (e.g., Bortezomib at 0.5 mg/kg via intraperitoneal injection, twice weekly).[19][20] The control group receives the vehicle only.
-
Efficacy Evaluation: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion
This compound represents a significant advancement in the field of proteasome inhibition, offering a highly selective tool for targeting the immunoproteasome. Its distinct profile, characterized by potent and specific inhibition of the LMP7 subunit, contrasts with the broader activity of established boronic acid-based inhibitors like Bortezomib and Ixazomib. This high selectivity may translate to a more favorable therapeutic window and reduced off-target effects. The provided experimental data and detailed protocols offer a framework for researchers to further investigate and compare the performance of these inhibitors in various preclinical models. The continued exploration of selective proteasome inhibitors like this compound holds promise for the development of more targeted and effective therapies for hematological malignancies and potentially other immune-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. M3258 Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. pnas.org [pnas.org]
- 10. A proteasome inhibitor prevents activation of NF‐kappa B and stabilizes a newly phosphorylated form of I kappa B‐alpha that is still bound to NF‐kappa B. | The EMBO Journal [link.springer.com]
- 11. Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. pnas.org [pnas.org]
- 14. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome inhibitors disrupt the unfolded protein response in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 21. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of Lmp7-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Lmp7-IN-1, a potent and selective immunoproteasome subunit LMP7 (β5i) inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potentially hazardous laboratory chemicals should be strictly followed. It is highly recommended to request a substance-specific SDS from the supplier for detailed safety information.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[1]
-
Hand Protection: Handle with appropriate chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosolization, use a NIOSH (US) or EN 166 (EU) approved respirator.[1]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[1]
-
Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
This compound Disposal Procedures
The disposal of this compound must be conducted in compliance with all federal, state, and local environmental regulations. As a boronic acid derivative, it should be treated as hazardous chemical waste.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be kept closed when not in use and stored in a cool, dry, and well-ventilated area.[1]
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Wear appropriate PPE, including respiratory protection.[1]
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Prevent spilled material from entering drains or waterways.[1]
-
-
Final Disposal:
-
Dispose of the hazardous waste container through your institution's designated hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Chemical and Physical Properties
Limited quantitative data is publicly available for this compound. The following table summarizes the known information.
| Property | Value | Source |
| Target | Immunoproteasome subunit LMP7 (β5i) | [2] |
| IC₅₀ | 1.83 nM | [2] |
| Chemical Class | Boronic acid derivative | [2] |
Experimental Workflow: this compound Disposal
The following diagram illustrates the general workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lmp7-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lmp7-IN-1, a potent and selective immunoproteasome subunit LMP7 (β5i) inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is a boronic acid derivative, a class of compounds that requires careful handling due to potential hazards.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[1] This guide synthesizes general best practices for handling potent chemical inhibitors with the known hazard profile of boronic acid derivatives to provide a robust safety framework.
Personal Protective Equipment (PPE): A Tabular Guide
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat |
| Handling of Pure Compound (Solid) | - Chemical safety goggles meeting EN 166 or NIOSH standards- Face shield (if there is a risk of splashing or dust generation)- Chemical-resistant gloves (e.g., nitrile, neoprene)- Disposable laboratory coat or gown- Respiratory protection (e.g., N95 respirator or higher) if handling outside a fume hood or if dust is generated |
| Solution Preparation and Dilution | - Chemical safety goggles- Chemical-resistant gloves- Laboratory coat |
| In Vitro / In Vivo Experiments | - Nitrile gloves- Laboratory coat- Safety glasses |
| Waste Disposal | - Chemical safety goggles- Chemical-resistant gloves- Laboratory coat |
Operational Plan: From Receipt to Experimentation
A clear, step-by-step operational plan minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear nitrile gloves and a lab coat during unpacking.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly sealed.
2. Handling the Pure Compound:
-
All handling of the solid form of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust particles.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: Dispose of unused this compound powder and any contaminated consumables (e.g., weighing boats, pipette tips) as hazardous chemical waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated PPE: Dispose of contaminated gloves and disposable lab coats in a designated hazardous waste stream.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
The Immunoproteasome Pathway and the Role of LMP7
Lmp7, also known as β5i, is a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome that plays a critical role in the immune system.[3][4] Under inflammatory conditions, such as in the presence of interferon-gamma (IFN-γ) or tumor necrosis factor-alpha (TNF-α), the standard catalytic subunits of the proteasome (β1, β2, and β5) are replaced by their immuno-subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i), respectively.[5] This alteration in subunit composition changes the proteolytic activity of the proteasome, favoring the generation of peptides that are better suited for binding to MHC class I molecules. These peptide-MHC complexes are then presented on the cell surface to cytotoxic T lymphocytes, initiating a T-cell mediated immune response.[4] this compound selectively inhibits the chymotrypsin-like activity of the LMP7 subunit, thereby modulating the adaptive immune response.
Caption: Role of LMP7 in the immunoproteasome pathway.
By understanding the hazards and implementing these safety and handling protocols, researchers can confidently and safely advance their work with this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. Immunoproteasome impairment via β5i/LMP7‐deletion leads to sustained pancreatic injury from experimental pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
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